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  • Product: 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine
  • CAS: 35252-49-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine: Physicochemical Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine, a heterocyclic compound integrating a 1-b...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine, a heterocyclic compound integrating a 1-benzyl-1H-pyrrole moiety with a 4,6-dichloro-1,3,5-triazine core. Given the limited direct experimental data on this specific molecule, this document synthesizes information from its constituent components and related chemical structures to predict its physicochemical properties, propose a viable synthetic route, and explore its potential applications in medicinal chemistry.

Introduction: A Hybrid Scaffold with Therapeutic Potential

The molecule 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine represents a compelling scaffold for drug discovery. It combines the structural features of pyrroles, a class of five-membered nitrogen-containing heterocycles prevalent in numerous biologically active natural products and synthetic drugs, with the reactive and versatile 1,3,5-triazine (or s-triazine) ring.

Pyrrole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The highly successful cholesterol-lowering drug, Lipitor, is a notable example of a polysubstituted pyrrole derivative.[5] Similarly, the 1,3,5-triazine core is a key component in many herbicides, dyes, and pharmaceutical agents, owing to its ability to be sequentially functionalized.[6][7] The dichloro-substituted triazine, in particular, serves as a versatile intermediate for creating libraries of compounds through nucleophilic substitution reactions.[8][9][10][11][12][13]

The strategic combination of these two pharmacophores in 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine suggests a high potential for novel biological activities, making it a molecule of significant interest for further investigation.

Predicted Physicochemical Properties

The following properties are predicted based on the known characteristics of 1-benzyl-1H-pyrrole and 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).

PropertyPredicted ValueRationale/Reference
Chemical Formula C₁₄H₁₀Cl₂N₄Derived from the molecular structure.
Molecular Weight 319.17 g/mol Calculated from the chemical formula.
Appearance Likely a white to off-white or light yellow solid.Based on the solid nature of cyanuric chloride and many substituted triazines.[14][15][16][17]
Melting Point Expected to be significantly higher than 1-benzyl-1H-pyrrole (~15 °C) and likely in the range of other substituted dichlorotriazines.[18] For example, 2,4-dichloro-6-phenethoxy-1,3,5-triazine has a melting point of 138–140°C.[15][19]
Solubility Predicted to be soluble in common organic solvents such as acetone, chloroform, and tetrahydrofuran (THF), with low solubility in water.Cyanuric chloride is soluble in organic solvents and hydrolyzes in water.[14] 1-Benzyl-1H-pyrrole is a liquid soluble in organic solvents.
LogP (Octanol/Water Partition Coefficient) Estimated to be in the range of 3-4.The LogP of 1-benzyl-1H-pyrrole is approximately 2.5-2.7.[18] The addition of the dichlorotriazine moiety is expected to increase lipophilicity.
Predicted Spectroscopic Data

The characterization of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine would rely on standard spectroscopic techniques. The expected spectral features are outlined below.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the benzyl and pyrrole protons.

    • Aromatic protons of the benzyl group should appear as a multiplet in the range of 7.2-7.5 ppm.

    • The methylene protons (-CH₂-) of the benzyl group would likely be a singlet around 5.3-5.5 ppm.

    • The pyrrole ring protons should exhibit distinct signals, likely in the 6.0-7.0 ppm region.[20]

  • ¹³C NMR: The carbon spectrum would display signals for all 14 carbon atoms.

    • The triazine carbons are expected to resonate at a low field, likely in the range of 170-175 ppm.[15][19]

    • The carbons of the phenyl group will appear in the aromatic region (127-137 ppm).

    • The pyrrole carbons will have characteristic shifts, and the methylene carbon of the benzyl group would be around 50-55 ppm.[21]

The IR spectrum would be characterized by the vibrational frequencies of the key functional groups:

  • C=N and C=C stretching (triazine and aromatic rings): Strong absorptions are expected in the 1400-1600 cm⁻¹ region.

  • C-Cl stretching: Absorptions for the carbon-chlorine bonds are anticipated in the 700-850 cm⁻¹ range.

  • C-H stretching (aromatic and pyrrole): Signals will likely appear around 3000-3100 cm⁻¹.

The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 319.17. A characteristic isotopic pattern for a molecule containing two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in a 9:6:1 ratio) would be a key diagnostic feature.

Proposed Synthesis: A Step-by-Step Protocol

The synthesis of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine can be achieved through a nucleophilic aromatic substitution reaction between 1-benzyl-1H-pyrrole and 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The differential reactivity of the three chlorine atoms on the triazine ring at various temperatures allows for a controlled, stepwise substitution.[7][8] The first substitution can typically be carried out at a low temperature (0-5 °C).

Synthesis_Workflow Start Starting Materials: 1-Benzyl-1H-pyrrole Cyanuric Chloride Reaction Reaction Vessel: Solvent (e.g., Acetone) Base (e.g., K₂CO₃) Temperature: 0-5 °C Start->Reaction Add reactants Quench Work-up: Pour into ice water Reaction->Quench After 4-6 hours Purification Purification: Filtration Drying Quench->Purification Isolate crude product Product Final Product: 2-(1-Benzyl-1H-pyrrol-2-YL) -4,6-dichloro-1,3,5-triazine Purification->Product Obtain pure compound

Caption: Proposed synthetic workflow for 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine.

Materials:

  • 1-Benzyl-1H-pyrrole

  • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric chloride)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Anhydrous acetone (or another suitable aprotic solvent like THF or acetonitrile)

  • Crushed ice and distilled water

Procedure:

  • Preparation of Reactant Solutions:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1.0 equivalent) in anhydrous acetone under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, prepare a solution of 1-benzyl-1H-pyrrole (1.0 equivalent) in anhydrous acetone.

  • Reaction Setup:

    • Cool the solution of cyanuric chloride to 0-5 °C using an ice bath.

    • Add anhydrous potassium carbonate (1.1 equivalents) to the cyanuric chloride solution with vigorous stirring.[12]

  • Nucleophilic Substitution:

    • Slowly add the solution of 1-benzyl-1H-pyrrole dropwise to the cold, stirring suspension of cyanuric chloride and base over 30-60 minutes. Maintaining the temperature below 5 °C is crucial to prevent disubstitution.[12]

  • Reaction Monitoring:

    • Allow the reaction to stir at 0-5 °C for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material), pour the reaction mixture into a beaker containing a large volume of crushed ice and water with stirring.

    • A solid precipitate of the product should form.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic salts.

  • Purification:

    • Dry the crude product under a high vacuum.

    • If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Potential Applications and Biological Activity

The hybrid nature of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine suggests several potential avenues for biological activity. The remaining two chlorine atoms on the triazine ring provide reactive sites for further modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

  • Anticancer Agents: Many pyrrole and triazine derivatives have demonstrated significant anticancer properties.[1][4] The core scaffold could potentially act as a kinase inhibitor, a common mechanism for many anticancer drugs.

  • Antimicrobial Agents: Pyrrole-containing compounds are known for their antibacterial and antifungal activities.[2][5] The target molecule could be explored for its efficacy against various pathogenic microbes.

  • Herbicidal and Agrochemical Applications: The s-triazine core is the basis for widely used herbicides like atrazine.[14] Derivatives of the title compound could be screened for potential use in agriculture.

Conclusion

While 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine is not a well-characterized compound in the existing literature, its molecular architecture, combining the biologically relevant pyrrole ring with the versatile dichlorotriazine core, makes it a highly attractive target for synthesis and further investigation. The predicted physicochemical properties and the proposed synthetic protocol provide a solid foundation for researchers to explore this promising molecule and its derivatives for potential applications in drug discovery and materials science.

References

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
  • Azarifar, D., & Forghaniha, A. (2006). SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. HETEROCYCLES, 68(4), 805-811.
  • NAVWEPS. (1961).
  • ResearchGate. (n.d.). Role of cyanuric chloride in organic synthesis: A concise overview. Retrieved from [Link]

  • RSC Publishing. (2019). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry.
  • Google Patents. (n.d.). US3394134A - Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives.
  • PubChem. (n.d.). 1H-Pyrrole, 1-(phenylmethyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.. Retrieved from [Link]

  • PMC. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • MDPI. (2025).
  • PMC - NIH. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of 1,3,5-Triazine, 2,4,6-trichloro- (CAS 108-77-0). Retrieved from [Link]

  • Rsc.org. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanuric chloride. Retrieved from [Link]

  • Frontiers. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles.
  • MDPI. (2011). Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole.
  • MDPI. (2022).
  • ResearchGate. (n.d.). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights | Request PDF. Retrieved from [Link]

  • PMC. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles.
  • PMC. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyrrole. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 1H-pyrrole-1-carbodithioate. Retrieved from [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023).
  • PubChem. (n.d.). 2,4,6-Triazido-1,3,5-triazine. Retrieved from [Link]

  • LookChem. (n.d.). 1-Benzylpyrrole. Retrieved from [Link]

  • ChemRxiv. (n.d.). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids.
  • Organic Chemistry Portal. (2011).
  • Thakare, S. S., & Dhote, S. N. (2020). DESIGN AND CHARACTERIZATION OF SOME NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(1), 407-412.
  • MDPI. (2003). (R,S)-Benzyl 5-(1-Hydroxyethyl)
  • Bentham Science Publishers. (n.d.). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities.

Sources

Exploratory

Architecting Triazine-Based Intermediates: A Technical Guide to 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine

As drug development and advanced materials science increasingly rely on modular, highly tunable building blocks, halogenated triazines have emerged as indispensable scaffolds. Among these, 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and advanced materials science increasingly rely on modular, highly tunable building blocks, halogenated triazines have emerged as indispensable scaffolds. Among these, 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine (CAS: 35252-49-4) represents a highly specialized, bifunctional intermediate[1][2]. By combining the sequential reactivity of a dichlorotriazine core with the unique electronic properties of an N-benzylpyrrole moiety, this compound serves as a foundational node for synthesizing complex, multi-targeted therapeutics and C2-symmetrical ligands.

This whitepaper provides an in-depth analysis of the compound’s physicochemical profile, safety data sheet (SDS) requirements, and a field-proven, self-validating synthetic protocol designed for strict kinetic control.

Chemical Identity and Physicochemical Profiling

Understanding the fundamental properties of this intermediate is critical for predicting its behavior in both synthetic workflows and storage environments. The highly electrophilic nature of the triazine ring, driven by the electron-withdrawing chlorine atoms, makes it highly susceptible to nucleophilic attack[3].

Table 1: Quantitative Data and Identifiers

ParameterSpecification
Chemical Name 2-(1-Benzyl-1H-pyrrol-2-yl)-4,6-dichloro-1,3,5-triazine
CAS Registry Number 35252-49-4
Molecular Formula C14H10Cl2N4
Molecular Weight 305.16 g/mol
Structural Class Dichlorotriazine / N-Substituted Pyrrole
Electrophilic Sites C4, C6 (Triazine ring)
Storage Temperature 2–8 °C (Inert atmosphere recommended)

Safety Data Sheet (SDS) and Hazard Mitigation

Due to the presence of labile C-Cl bonds on the triazine core, 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine exhibits a hazard profile similar to its parent compound, cyanuric chloride. The compound is highly reactive with ambient moisture, leading to the release of hydrochloric acid (HCl) and the formation of inactive cyanuric acid derivatives[4].

Core Hazard Statements (GHS/CLP)
  • H315 / H318 : Causes severe skin irritation and serious eye damage. The electrophilic triazine rapidly crosslinks with primary amines in biological tissues.

  • H335 : May cause respiratory irritation.

Environmental and Storage Controls

To maintain the integrity of the compound and ensure workplace safety, the material must be stored under strictly anhydrous conditions. Hydrolysis not only degrades the reagent but also pressurizes sealed containers via HCl gas evolution. Storage at 2–8 °C under an argon or dry nitrogen atmosphere is mandatory to suppress ambient kinetic degradation[5].

SDS Hazard Hazard Profile: Corrosive & Irritant PPE PPE Protocol: Fume Hood, Nitrile Gloves Hazard->PPE Exposure Mitigation Storage Storage: <4°C, Argon Atmosphere Hazard->Storage Hydrolysis Prevention Spill Spill Response: Alkaline Neutralization Hazard->Spill Emergency Containment

Fig 2. Safety and handling workflow derived from structural hazard profiling.

Mechanistic Synthesis and Self-Validating Protocol

The synthesis of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine relies on the stepwise nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases significantly with each substitution due to the electron-donating nature of the incoming nucleophile. Therefore, achieving strict monosubstitution requires absolute kinetic control[3].

Causality of Experimental Design
  • Temperature Isotherm (0 °C) : The first chlorine atom of cyanuric chloride is exceptionally labile. By maintaining the reaction at 0 °C, we exploit the thermodynamic activation energy gap between the first and second substitution events, completely preventing the formation of unwanted di-substituted byproducts[6].

  • Acid Scavenging : The Friedel-Crafts-type attack of 1-benzylpyrrole generates one equivalent of HCl. If left unneutralized, this acid will rapidly catalyze the polymerization of the pyrrole ring. A mild inorganic base (e.g., K2​CO3​ or Na2​CO3​ ) is utilized to scavenge the acid without initiating the hydrolysis of the triazine core[7].

Step-by-Step Methodology
  • Preparation : In an oven-dried, argon-flushed round-bottom flask, dissolve 10.0 mmol of cyanuric chloride in 50 mL of anhydrous tetrahydrofuran (THF) or acetone[6].

  • Thermal Equilibration : Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C.

  • Base Addition : Add 10.5 mmol of finely powdered, anhydrous K2​CO3​ to the stirring solution[6].

  • Nucleophilic Attack : Dissolve 10.0 mmol of 1-benzylpyrrole in 20 mL of anhydrous THF. Add this solution dropwise to the cyanuric chloride mixture over 30 minutes using an addition funnel. Critical: The internal temperature must not exceed 2 °C during addition.

  • Reaction Monitoring : Stir the mixture for 2–4 hours at 0 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:4) mobile phase[6].

  • Quenching and Isolation : Once the 1-benzylpyrrole is fully consumed, pour the mixture over 100 g of crushed ice to quench the reaction and precipitate the product. Filter the crude solid, wash with cold distilled water, and dry under high vacuum[6][7].

The Self-Validating System

To guarantee structural integrity, the protocol mandates post-reaction validation via 13C NMR spectroscopy. Due to hindered rotation and the stereodynamic behavior of mono-substituted dichlorotriazines, the triazine ring carbons (C4 and C6) exist in inequivalent electronic environments. A successful synthesis is validated when the room-temperature 13C NMR spectrum displays distinct, separated signals for these two carbons, confirming that the ring has not undergone symmetrical di-substitution[8].

Synthesis CC Cyanuric Chloride (Electrophile) Mix Anhydrous THF Reaction Matrix CC->Mix BP 1-Benzylpyrrole (Nucleophile) BP->Mix Temp 0°C Isotherm (Kinetic Control) Mix->Temp Thermal Regulation Base K2CO3 Scavenger (HCl Neutralization) Temp->Base Acid Suppression Product Target Dichlorotriazine CAS: 35252-49-4 Base->Product Monosubstitution Complete

Fig 1. Kinetic control workflow for the monosubstitution of cyanuric chloride.

Downstream Applications in Drug Development

Once isolated, 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine serves as a highly modular platform. The two remaining chlorine atoms can be sequentially displaced by different amines, alcohols, or thiols. By elevating the temperature to room temperature for the second substitution, and 70–80 °C for the third, researchers can architect highly specific, unsymmetrical triazine derivatives[3][7]. These downstream architectures are frequently utilized in the development of novel antimicrobial agents, kinase inhibitors, and targeted covalent inhibitors (TCIs) where the triazine core acts as a rigid, hydrogen-bonding scaffold[7].

References

  • NextSDS: 2-(1-Benzyl-1H-pyrrol-2-yl)-4,6-dichloro-1,3,5-triazine — Chemical Substance Information. NextSDS. [Link]

  • PubMed Central (PMC): Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. NIH. [Link]

  • Jordan Journal of Chemistry: Solid-Supported Dichloro[1,3,5]-triazine: A Versatile Synthetic Auxiliary. Yarmouk University.[Link]

  • RSC Publishing: Synthesis of a series of dichloroamino- and dihalosulfonamido-1,3,5-triazines and investigation of their hindered rotation and stereodynamic behaviour by NMR spectroscopy. Journal of the Chemical Society. [Link]

  • Semantic Scholar / MethodsX: Synthesis of mono, di and tri-substituted s-triazine derivatives. Semantic Scholar. [Link]

Sources

Foundational

The Synthetic Chemist's Guide to 4,6-Dichloro-1,3,5-Triazine Derivatives: A Profile of Reactivity and Application

Abstract The 1,3,5-triazine scaffold, particularly its 4,6-dichloro-substituted derivatives, represents a cornerstone in modern organic synthesis. These heterocycles are prized for their predictable and sequential reacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3,5-triazine scaffold, particularly its 4,6-dichloro-substituted derivatives, represents a cornerstone in modern organic synthesis. These heterocycles are prized for their predictable and sequential reactivity, serving as versatile building blocks in the development of pharmaceuticals, agrochemicals, and materials science.[1][2] This in-depth technical guide provides a comprehensive exploration of the reactivity profile of 4,6-dichloro-1,3,5-triazine derivatives. We will delve into the core principles governing their transformations, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in harnessing the full synthetic potential of this remarkable class of compounds.

The 1,3,5-Triazine Core: An Electron-Deficient Scaffold Primed for Reactivity

The inherent reactivity of 4,6-dichloro-1,3,5-triazine derivatives stems from the electronic nature of the triazine ring. The presence of three electronegative nitrogen atoms creates a significant electron deficiency, rendering the carbon atoms highly electrophilic and thus susceptible to nucleophilic attack.[1] This intrinsic property is the foundation upon which a vast array of synthetic transformations is built. The two chlorine atoms serve as excellent leaving groups, enabling a diverse range of functional groups to be introduced onto the triazine core.

A key feature of these dichlorotriazines is the differential reactivity of the two chlorine atoms. The first chlorine is readily displaced by nucleophiles at lower temperatures, while the second substitution typically requires more forcing conditions.[3] This graduated reactivity allows for a controlled and stepwise introduction of different nucleophiles, making these compounds ideal scaffolds for the construction of complex, unsymmetrically substituted triazines.[2][4]

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The predominant reaction pathway for 4,6-dichloro-1,3,5-triazine derivatives is nucleophilic aromatic substitution (SNAr).[1][5][6] This reaction proceeds via a two-step addition-elimination mechanism.

Mechanism of SNAr on Dichlorotriazines:

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This initial attack is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6][7]

  • Chloride Elimination: The aromaticity of the triazine ring is restored through the expulsion of a chloride ion, yielding the substituted product.[1]

Caption: General SNAr mechanism on a 4,6-dichloro-1,3,5-triazine derivative.

Regioselectivity and Control of Substitution

The sequential and controlled substitution of the chlorine atoms is a hallmark of dichlorotriazine chemistry. This is primarily governed by temperature control. An empirical rule suggests that monosubstitution is favored at temperatures around 0°C, while disubstitution occurs at room temperature or with gentle heating.[8] Trisubstitution, starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), typically requires elevated temperatures.[8]

The nature of the first substituent introduced influences the reactivity of the remaining chlorine atom. Electron-donating groups tend to decrease the electrophilicity of the triazine ring, thus deactivating it towards further substitution. Conversely, electron-withdrawing groups can enhance the reactivity.

Experimental Protocol: Synthesis of a Monosubstituted 4,6-Dichloro-1,3,5-Triazine

This protocol describes a general procedure for the synthesis of a 2-substituted-4,6-dichloro-s-triazine from 2,4,6-trichloro-s-triazine (TCT).[1][9]

Materials:

  • 2,4,6-Trichloro-s-triazine (TCT)

  • Desired nucleophile (e.g., amine, alcohol, or thiol)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Water

Procedure:

  • Dissolve TCT (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add the desired nucleophile (1.0 eq) to the stirring solution.

  • Slowly add DIEA (1.0 eq) dropwise to the mixture.

  • Stir the reaction at 0°C for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the TCT is consumed.

  • Dilute the reaction mixture with DCM and wash it several times with water to remove DIEA salts.

  • Collect the organic layer and dry it over anhydrous MgSO₄.

  • Filter the solution and concentrate it under reduced pressure to yield the 2-substituted-4,6-dichloro-s-triazine product.

Experimental Protocol: Synthesis of a Disubstituted 4-Chloro-1,3,5-Triazine

This protocol outlines the subsequent substitution of the second chlorine atom.[1][10]

Materials:

  • 2-substituted-4,6-dichloro-s-triazine (from the previous step)

  • Second desired nucleophile

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Water

Procedure:

  • Dissolve the monosubstituted dichloro-s-triazine (1.0 eq) in DCM.

  • Add the second nucleophile (1.0 eq) to the solution.

  • Add DIEA (1.0 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup the reaction as described in the previous protocol to isolate the disubstituted product.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox

Beyond SNAr, 4,6-dichloro-1,3,5-triazine derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the introduction of aryl, heteroaryl, and alkynyl moieties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the arylation of dichlorotriazines.[11][12] This reaction involves the coupling of the dichlorotriazine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[12][13][14]

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

This protocol details a specific example of a Suzuki coupling reaction.[8][15]

Materials:

  • Cyanuric chloride (10 mmol)

  • p-Methoxyphenylboronic acid (12 mmol)

  • Potassium carbonate (20 mmol)

  • Ethanol (25 mL)

  • Magnetic palladium catalyst (0.15 g)

Procedure:

  • To a reaction flask, add p-methoxyphenylboronic acid, cyanuric chloride, potassium carbonate, ethanol, and the magnetic palladium catalyst.

  • Stir the reaction mixture at 35°C for 1.5 hours.

  • Upon completion, separate the catalyst using an external magnetic field.

  • Recover the solvent from the product phase to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine.

Quantitative Data Summary for Suzuki Coupling:

EntryBoronic AcidBaseCatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
1p-Methoxyphenylboronic acidK₂CO₃Magnetic PdEthanol351.596.099.4[8]
2p-Methoxyphenylboronic acidK₂CO₃Magnetic Fe-Sr-O-SiO₂-PdEthanol352.593.598.8[15]
3p-Methoxyphenylboronic acidK₂CO₃Magnetic Fe-Cu-O-SiO₂-PdEthanol301.584.098.7[15]
Sonogashira Coupling

The Sonogashira coupling enables the introduction of terminal alkynes onto the triazine core.[16][17] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[16][17]

Experimental Considerations:

The Sonogashira reaction is generally carried out under mild, anhydrous, and anaerobic conditions.[16][17] The choice of solvent, base, and catalyst system is crucial for achieving high yields and minimizing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[18]

Other Notable Reactions

While SNAr and palladium-catalyzed cross-couplings are the most prevalent, other transformations of 4,6-dichloro-1,3,5-triazine derivatives are also of synthetic utility. These include:

  • Friedel-Crafts Alkylation: In the presence of a Lewis acid catalyst, such as aluminum chloride, dichlorotriazines can react with aromatic compounds to form C-C bonds.[19]

  • Hydrolysis: Under basic conditions, the chlorine atoms can be selectively hydrolyzed to hydroxyl groups.[20]

Conclusion

4,6-Dichloro-1,3,5-triazine derivatives are exceptionally versatile and valuable synthons in organic chemistry. Their predictable and tunable reactivity, primarily governed by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the precise and sequential introduction of a wide array of functional groups. This guide has provided a foundational understanding of their reactivity profile, supported by detailed experimental protocols and insights into reaction mechanisms. By mastering the principles outlined herein, researchers can confidently employ these powerful building blocks to construct novel molecules with diverse applications in medicine, agriculture, and materials science.

References

  • mechanism of nucleophilic substitution on dichloro-s-triazines - Benchchem.
  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - Frontiers.
  • An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine
  • Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl)
  • A Comparative Study: Phenoxy- vs. Alkoxy-Substituted Dichlorotriazines in Drug Development - Benchchem.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI.
  • Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Deriv
  • Applications of 4,6-Diphenyl-1,3,5-triazin-2-ol in Organic Synthesis: A Detailed Guide for Researchers - Benchchem.
  • Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed.
  • The Role of 2-Amino-4,6-dichlorotriazine in Advanced Chemical Synthesis.
  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments - ResearchG
  • Scheme 27 Double Sonogashira coupling of 2,3-dicyano-5,6-dichloropyrazine.
  • (PDF) Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)
  • Synthesis of novel dyes containing a dichlorotriazine group and their applications on nylon 6 and wool | Request PDF - ResearchG
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Nucleophilic arom
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Nucleophilic Arom
  • Applications of triazine chemistry: education, remedi
  • Sonogashira Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.
  • US3394134A - Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine deriv
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki reaction - Wikipedia.
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC.
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole - MDPI.
  • 16.
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Publishing.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

Sources

Exploratory

A Technical Guide to the Structural Characterization of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structural characterization of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine. As a key he...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural characterization of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine. As a key heterocyclic scaffold, substituted s-triazines are pivotal in the development of new therapeutic agents and functional materials.[1] Accurate and unambiguous structural elucidation is the cornerstone of advancing research and ensuring the validity of subsequent functional studies. This document synthesizes predictive data based on established spectroscopic principles and analysis of closely related analogues to offer a comprehensive reference for researchers.

Molecular Structure and Key Features

2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine is a multi-ring heterocyclic compound possessing several key structural features that dictate its spectroscopic signature:

  • 1,3,5-Triazine Ring: An electron-deficient aromatic system due to the presence of three nitrogen atoms. The two chlorine atoms are strong electron-withdrawing groups, which significantly influence the electronic environment of the ring and adjacent moieties.

  • Pyrrole Ring: A five-membered aromatic heterocycle, which acts as an electron-rich system.

  • Benzyl Group: A flexible substituent attached to the pyrrole nitrogen, consisting of a methylene bridge and a phenyl ring.

The covalent linkage of these distinct electronic systems results in a unique and predictable set of spectroscopic data essential for its identification and characterization.

Caption: Molecular structure with atom numbering for NMR assignments.

Spectroscopic Characterization Suite

A multi-technique approach involving Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is required for full structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[2]

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons.

  • Benzyl Protons: The methylene protons (C7-H) are expected to appear as a sharp singlet around δ 5.5-5.8 ppm . This significant downfield shift from a typical benzylic position is due to the deshielding influence of the adjacent pyrrole nitrogen. The five protons of the phenyl ring (C9-H to C13-H) will likely appear as a complex multiplet in the aromatic region, around δ 7.2-7.4 ppm , which is characteristic for a mono-substituted benzene ring.[3]

  • Pyrrole Protons: The three protons on the pyrrole ring are distinct. The H5' proton is adjacent to the benzyl-substituted nitrogen and is expected at δ 6.8-7.0 ppm . The H3' proton, adjacent to the electron-withdrawing triazine ring, will be the most deshielded of the pyrrole protons, likely appearing around δ 7.0-7.2 ppm . The H4' proton is expected to be the most upfield, around δ 6.3-6.5 ppm . These protons will exhibit characteristic coupling patterns (doublet of doublets or triplets).

Table 1: Predicted ¹H NMR Spectral Data

Assigned Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H3' (Pyrrole) 7.0 – 7.2 dd ~2.5, 1.5
H5' (Pyrrole) 6.8 – 7.0 dd ~3.5, 1.5
H4' (Pyrrole) 6.3 – 6.5 t ~3.0
C7-H₂ (Benzyl CH₂) 5.5 – 5.8 s -

| C9-H to C13-H (Phenyl) | 7.2 – 7.4 | m | - |

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum reveals the number of unique carbon environments.

  • Triazine Carbons: The carbons of the dichloro-triazine ring (C2, C4, C6) are highly deshielded due to the electronegativity of the nitrogens and chlorines. They are expected to resonate in the δ 170-175 ppm range.[4]

  • Pyrrole Carbons: The C2' carbon, bonded to the triazine ring, will be downfield around δ 130-135 ppm . The other pyrrole carbons (C3', C4', C5') are expected in the typical aromatic region of δ 110-125 ppm .[5]

  • Benzyl Carbons: The methylene carbon (C7) is anticipated around δ 50-55 ppm . The phenyl carbons will appear in the δ 127-137 ppm range, with the ipso-carbon (C8) being distinct.[6]

Table 2: Predicted ¹³C NMR Spectral Data

Assigned Carbon Predicted Chemical Shift (δ, ppm)
C4, C6 (Triazine, C-Cl) 172 – 175
C2 (Triazine, C-Pyrrole) 170 – 173
C8 (Phenyl, ipso) 135 – 137
C2' (Pyrrole, C-Triazine) 130 – 135
C9-C13 (Phenyl) 127 – 129
C3', C4', C5' (Pyrrole) 110 – 125

| C7 (Benzyl CH₂) | 50 – 55 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's composition through fragmentation analysis. Using Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak is determined.

  • Molecular Ion (M⁺): The calculated molecular weight for C₁₈H₁₃Cl₂N₅ is 381.05 g/mol . Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion:

    • M⁺ (containing two ³⁵Cl): m/z 381

    • [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl): m/z 383

    • [M+4]⁺ (containing two ³⁷Cl): m/z 385 The relative intensities of these peaks (approximately 9:6:1) are a definitive indicator of a dichloro-substituted compound.

  • Key Fragmentation Patterns: A primary fragmentation pathway involves the cleavage of the benzyl group. The formation of the highly stable tropylium cation (C₇H₇⁺ ) at m/z 91 is a hallmark of benzyl-containing compounds and is expected to be a prominent peak in the spectrum.[7] Other expected fragmentations include the loss of chlorine radicals (Cl•) and cleavage of the triazine ring.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ) corresponding to the C-H bonds of the phenyl and pyrrole rings.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2920-2960 cm⁻¹ ) from the benzylic CH₂ group.

  • C=N and C=C Stretching: A series of strong to medium absorptions in the 1400-1600 cm⁻¹ region are characteristic of the stretching vibrations within the triazine and pyrrole aromatic rings.[10]

  • C-Cl Stretch: A strong absorption in the 700-850 cm⁻¹ region is indicative of the carbon-chlorine bonds on the triazine ring.

Integrated Structural Elucidation Workflow

Confirming the structure of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine is a systematic process where data from each technique corroborates the others.

cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Acquire Data ms Mass Spectrometry (ESI or EI) synthesis->ms Acquire Data ir IR Spectroscopy synthesis->ir Acquire Data nmr_data Framework & Connectivity (Proton/Carbon Assignments) nmr->nmr_data ms_data Molecular Formula & Key Fragments (M⁺, m/z 91) ms->ms_data ir_data Functional Group ID (C=N, C-Cl) ir->ir_data conclusion Definitive Structural Confirmation nmr_data->conclusion Synthesize & Corroborate ms_data->conclusion Synthesize & Corroborate ir_data->conclusion Synthesize & Corroborate

Caption: Workflow for integrated spectroscopic characterization.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Accurately weigh 5-10 mg of the purified solid compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

  • Cap the tube and vortex gently until the sample is fully dissolved.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer at room temperature.[2]

  • Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Protocol 2: Mass Spectrometry Sample Preparation and Acquisition (ESI)
  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. To aid ionization, 0.1% formic acid may be added for positive ion mode.[7]

  • Set up the mass spectrometer with an electrospray ionization (ESI) source.

  • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 amu).

Protocol 3: IR Spectroscopy Acquisition (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with isopropanol.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

References

  • Cignitti, M., & Paoloni, L. (1960). [Tautomeric forms of oxygenated derivatives of 1,3,5-triazine. Infrared spectra]. Rendiconti - Istituto superiore di sanita, 23, 1037–1047. Available from: [Link]

  • ResearchGate. Fundamental vibrations of 1,3,5-triazine. [Download Table]. Available from: [Link]

  • Padgett, W. M., & Hamner, W. F. (1958). The Infrared Spectra of Some Derivatives of 1,3,5-Triazine. Journal of the American Chemical Society, 80(4), 803–808. Available from: [Link]

  • Shaw, R. A., & Ward, P. (1967). 1,3,5-Triazines. Part VII. The ultraviolet, infrared, and 1H nuclear magnetic resonance spectra of some chloro-1,3,5-triazine derivatives. Journal of the Chemical Society B: Physical Organic, 123-126. Available from: [Link]

  • Singh, P., et al. (2024). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. Heliyon, 10(4), e25887. Available from: [Link]

  • Wang, C., et al. (2013). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. The Royal Society of Chemistry. Available from: [Link]

  • Patel, N. B., et al. (2013). Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 105, 383–390. Available from: [Link]

  • Shablykin, O. V., et al. (2023). Bioactive Pyrrolo[2,1-f][2][11][12]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules (Basel, Switzerland), 28(23), 7731. Available from: [Link]

  • He, M., & Scriven, E. F. V. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Rapid Communications in Mass Spectrometry, 14(13), 1116-1122. Available from: [Link]

  • Kumar, R., et al. (2011). Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. Molbank, 2011(2), M726. Available from: [Link]

  • Mohammed, S. A., & Al-Masoudi, N. A. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Egyptian Journal of Chemistry, 65(9), 415-425. Available from: [Link]

  • NextSDS. 2-(1-Benzyl-1H-pyrrol-2-yl)-4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazine — Chemical Substance Information. Available from: [Link]

  • Banks, G. R., & Parker, D. R. (1988). s-Triazines. Part IV. Kinetic and pKa studies of 2,4-dichloro-6-(N-methylpyrrol-2-yl)-s-triazine and its hydrolysis products. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central journal, 11(1), 38. Available from: [Link]

  • Shablykin, O. V., et al. (2023). Bioactive Pyrrolo[2,1-f][2][11][12]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available from: [Link]

  • Mohammed, S. A., & Al-Masoudi, N. A. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Egyptian Journal of Chemistry, 65(9), 415-425. Available from: [Link]

  • Beilstein Journals. Synthesis of pyrrolo[2,1-f][2][11][12]triazin-4(3H). Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • Arkivoc. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Available from: [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules (Basel, Switzerland), 25(12), 2772. Available from: [Link]

  • Kim, Y., & Lee, P. H. (2025). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Molbank, 2025(1), M1983. Available from: [Link]

  • NextSDS. 2-(1-Benzyl-1H-pyrrol-2-yl)-4,6-dichloro-1,3,5-triazine — Chemical Substance Information. Available from: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • ResearchGate. (PDF) Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available from: [Link]

  • Wang, Y., et al. (2018). Selective Synthesis of N-[2][10][13]Triazinyl-α-Ketoamides and N-[2][10][13]Triazinyl-Amides from the Reactions of 2-Amine-[2][10][13]Triazines with Ketones. Molecules (Basel, Switzerland), 23(11), 2969. Available from: [Link]

Sources

Foundational

Technical Guide: Solubility and Reactivity Dynamics of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine in Polar Aprotic Solvents

Executive Summary 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine is a highly functionalized, electrophilic building block utilized in the synthesis of complex pharmaceuticals, agrochemicals, and targeted covalen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine is a highly functionalized, electrophilic building block utilized in the synthesis of complex pharmaceuticals, agrochemicals, and targeted covalent inhibitors. The 4,6-dichloro-1,3,5-triazine core is exceptionally reactive toward nucleophilic aromatic substitution (SNAr)[1]. However, the solubility and stability of this compound in polar aprotic solvents present a complex thermodynamic and kinetic landscape. This whitepaper provides a deep mechanistic analysis of solvent-solute interactions, establishing self-validating protocols for both synthetic workflows and biological assay preparations.

Structural Thermodynamics & Solvation Dynamics

Unlike unsubstituted cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which possesses a highly symmetrical and tightly packed crystal lattice, the introduction of the bulky 1-benzyl-1H-pyrrol-2-yl moiety fundamentally alters the molecule's solid-state thermodynamics. The steric bulk of the benzyl-pyrrole group increases the free volume and disrupts intermolecular π-π stacking[2].

This structural disorder dramatically enhances the compound's solubility in polar aprotic solvents[3]. However, solubility does not equate to chemical stability. The strongly electron-withdrawing nature of the triazine ring renders the carbon-chlorine bonds highly susceptible to attack. While polar aprotic solvents lack acidic protons—preventing the direct solvolysis and hydrolysis seen in protic solvents like methanol or water—their inherent nucleophilicity or basicity can lead to catastrophic, often undocumented, side reactions.

Solvent Selection Matrix

To optimize both solvation capacity and chemical stability, solvent selection must be treated as a critical reaction parameter rather than a passive medium.

Table 1: Quantitative & Qualitative Solvent Matrix for Dichloro-Triazine Derivatives

SolventSolvation CapacityReactivity RiskChemical CompatibilityRemoval Difficulty
Acetonitrile (MeCN) HighLowExcellent (Inert)Easy (BP: 82°C)
Tetrahydrofuran (THF) HighLowExcellent (Inert)Easy (BP: 66°C)
Acetone ModerateLowGood (Inert)Very Easy (BP: 56°C)
Dimethylformamide (DMF) Very HighCritical Forms Vilsmeier AdductDifficult (BP: 153°C)
Dimethyl Sulfoxide (DMSO) Very HighCritical Swern-type ActivationVery Difficult (BP: 189°C)

Mechanistic Pitfalls: The "Hidden" Reactivity of Solvents

A common pitfall in drug development is the default use of Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for solubilizing highly polar intermediates. For 4,6-dichloro-1,3,5-triazine derivatives, this is a critical error during synthetic scale-up.

  • The Vilsmeier-Haack Adduct (DMF): DMF is not inert toward highly electrophilic triazines. It undergoes a nucleophilic attack on the triazine core, displacing a chloride ion to form a Vilsmeier-type iminium adduct (often referred to as a TCT-DMF complex)[4][5][6]. This not only consumes the starting material but generates a highly reactive formylating agent, leading to complex, intractable impurity profiles.

  • The Swern-Type Activation (DMSO): Similarly, DMSO reacts with cyanuric chloride derivatives to form an activated sulfonium complex, analogous to a Swern oxidation intermediate[7]. This reaction can be violently exothermic and, in the presence of trace alcohols or nucleophiles, leads to the formation of methylene acetals or thioethers[8][9]. Furthermore, trace water in DMSO will rapidly hydrolyze the dichloro-triazine to cyanuric acid derivatives[10].

Therefore, Acetonitrile (MeCN) or Tetrahydrofuran (THF) are the mandated solvents for synthetic transformations. They provide the necessary dipole moment to dissolve the bulky intermediate without acting as nucleophiles[11].

G A 2-(1-Benzyl-1H-pyrrol-2-YL) -4,6-dichloro-1,3,5-triazine B Acetonitrile / THF (Inert Polar Aprotic) A->B Dissolution C DMF / DMSO (Reactive Polar Aprotic) A->C Dissolution D Stable Solvation Ready for SNAr B->D Nucleophile Addition E Vilsmeier Adduct (DMF) or Swern Activation (DMSO) C->E Solvent-Solute Reaction

Fig 1. Divergent reactivity pathways based on polar aprotic solvent selection.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality checks to prevent the mechanistic pitfalls described above.

Protocol A: Safe Preparation of Stock Solutions for Bioassays (DMSO)

While DMSO is contraindicated for synthesis, it remains the standard for biological assay stock solutions. To prevent degradation prior to dosing:

  • Desiccation: Ensure DMSO is strictly anhydrous (<0.005% water).

  • Thermal Control: Dissolve the compound at exactly 20°C. Causality Check: Do not use sonication or heat, which provides the activation energy required to trigger the exothermic DMSO-triazine sulfonium activation[8].

  • Aliquot & Freeze: Immediately aliquot the 10 mM stock into single-use vials and store at -80°C.

  • System Validation: Analyze a control aliquot via LC-MS after 24 hours. The presence of a mass shift corresponding to +18 Da (hydrolysis) or +62 Da (dimethyl sulfide adduct) invalidates the stock.

Protocol B: Preparative Nucleophilic Aromatic Substitution (SNAr) in Acetonitrile

To selectively substitute one chlorine atom while preserving the second for subsequent functionalization:

  • Solvation: Dissolve 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration) under an inert nitrogen atmosphere.

  • Thermal Control: Cool the reactor to 0°C. Causality Check: The first SNAr reaction is highly exothermic; maintaining 0°C prevents runaway di-substitution[1].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq). Causality Check: DIPEA is chosen over inorganic bases (like K₂CO₃) because inorganic bases have exceptionally poor solubility in MeCN, causing their dissolution rate to become the unpredictable rate-limiting step of the reaction[11][12].

  • Nucleophile Addition: Add the primary amine/nucleophile (1.0 eq) dropwise over 15 minutes.

  • System Validation (IPC): Monitor via LC-MS. The reaction is self-validating: the complete disappearance of the starting material without the appearance of the di-substituted byproduct confirms precise thermal and stoichiometric control.

G Step1 1. Dissolve Triazine in Anhydrous MeCN (0 °C) Step2 2. Add DIPEA (1.1 eq) Acid Scavenger Step1->Step2 Step3 3. Dropwise Addition of Nucleophile (1.0 eq) Step2->Step3 Step4 4. Monitor via LC-MS (Avoid Hydrolysis) Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5

Fig 2. Self-validating SNAr experimental workflow in Acetonitrile.

Conclusion

The successful utilization of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine relies entirely on understanding the dual nature of polar aprotic solvents. While DMF and DMSO offer superior solvation thermodynamics due to the disruption of crystal packing by the benzyl-pyrrole moiety, their hidden nucleophilic reactivity destroys the integrity of the dichloro-triazine core. By strictly adopting Acetonitrile or THF for synthesis, and utilizing rigorous thermal controls for DMSO-based bioassay stocks, researchers can bypass these mechanistic pitfalls and ensure high-fidelity chemical development.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Leveraging 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine for Controlled Bioconjugation

Executive Summary The precise and stable linkage of biomolecules to payloads such as drugs, imaging agents, or other proteins is a cornerstone of modern biotechnology and pharmaceutical development. This document provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise and stable linkage of biomolecules to payloads such as drugs, imaging agents, or other proteins is a cornerstone of modern biotechnology and pharmaceutical development. This document provides a detailed guide to the application of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine , a heterobifunctional crosslinker, in bioconjugation. While specific literature on this exact molecule is not extensively available, its chemical architecture is based on the well-characterized 4,6-dichloro-1,3,5-triazine core. The protocols and principles outlined herein are therefore grounded in the established reactivity of this class of compounds, providing a robust framework for its successful implementation in the laboratory.

The key feature of dichlorotriazine-based linkers is their capacity for a two-stage, temperature-controlled reaction with nucleophiles. This allows for a highly controlled conjugation process, minimizing the formation of undesirable byproducts and preserving the function of sensitive biomolecules. This application note will detail the underlying chemical principles, provide step-by-step experimental protocols, and offer guidance on the characterization of the resulting bioconjugates.

Scientific Principles: The Chemistry of Dichlorotriazine Linkers

The utility of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine as a bioconjugation linker is derived from the differential reactivity of the two chlorine atoms on the 1,3,5-triazine ring. The triazine ring is an electron-deficient aromatic system, which renders the carbon atoms attached to the chlorine atoms electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[1]

The reactivity of the chlorine atoms is dictated by the reaction temperature, a principle that allows for a sequential and controlled conjugation strategy.[2][3]

  • First Substitution (Low Temperature): At a reduced temperature (typically 0-4 °C), the first chlorine atom is readily displaced by a primary amine or other strong nucleophile. This step is ideal for attaching a small molecule drug, a fluorescent dye, or another payload to the linker.

  • Second Substitution (Higher Temperature): The second chlorine atom is less reactive and requires a higher temperature (typically room temperature) for its displacement. This allows for the subsequent conjugation of a biomolecule, such as a protein or antibody, through its surface-exposed nucleophilic residues (e.g., the ε-amino group of lysine).

This stepwise approach is a significant advantage over many single-step conjugation chemistries, as it minimizes the risk of intramolecular crosslinking or polymerization of the biomolecule.[4]

Figure 1: Sequential bioconjugation workflow using a dichlorotriazine linker.

Key Advantages of the Dichlorotriazine Linker

  • Controlled Conjugation: The ability to perform the conjugation in two distinct steps provides a high degree of control over the final product.

  • High Stability: The covalent bond formed between the triazine ring and the nucleophile is highly stable under physiological conditions.

  • Versatility: This linker can be used to conjugate a wide range of molecules, making it a versatile tool for creating diverse bioconjugates.[5][6]

  • Biocompatibility: The core structure is generally well-tolerated in biological systems.

Detailed Experimental Protocols

The following protocols are representative and may require optimization for specific molecules and applications.

Protocol 1: Activation of a Primary Amine-Containing Payload

This protocol describes the initial step of attaching a payload (e.g., a small molecule drug) to the 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine linker.

Materials:

  • 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine

  • Amine-containing payload

  • Anhydrous, amine-free solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Reaction vessel, magnetic stirrer, ice bath

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Dissolve 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine (1.1 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate vial, dissolve the amine-containing payload (1.0 equivalent) and the base (2.0 equivalents) in the anhydrous solvent.

  • Add the payload solution dropwise to the cooled linker solution over 15-30 minutes.

  • Maintain the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, the reaction mixture can be quenched by the addition of water.

  • The mono-substituted product can be purified by standard chromatographic techniques (e.g., silica gel column chromatography).

Table 1: Typical Reaction Parameters for Payload Activation

ParameterRecommended Value
Stoichiometry (Linker:Payload)1.1 : 1
Base (equivalents)2.0
Temperature0 °C
Reaction Time1 - 3 hours
SolventAnhydrous DCM or DMF
Protocol 2: Conjugation to a Protein

This protocol details the second step, where the activated payload is conjugated to a protein, such as an antibody.

Materials:

  • Purified, activated payload from Protocol 1

  • Protein solution in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 8.0-9.0)

  • Water-miscible, amine-free organic co-solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF))

Procedure:

  • Prepare the protein solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Dissolve the activated payload in a minimal amount of the organic co-solvent.

  • Slowly add the desired molar excess of the activated payload solution to the stirring protein solution. The final concentration of the organic co-solvent should ideally be below 10% (v/v) to maintain protein stability.

  • Allow the reaction to proceed at room temperature (20-25 °C) for 4-18 hours with gentle mixing.

  • Monitor the reaction progress by analyzing aliquots using techniques like SDS-PAGE or hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

  • Once the desired DAR is achieved, quench the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 1 hour at room temperature.

  • Purify the bioconjugate from unreacted payload and other small molecules using dialysis, SEC, or TFF.

Table 2: Typical Reaction Parameters for Protein Conjugation

ParameterRecommended Value
Molar Excess (Activated Payload:Protein)5:1 to 20:1
pH8.0 - 9.0
Temperature20 - 25 °C
Reaction Time4 - 18 hours
Co-solvent Concentration< 10% (v/v)

Characterization of the Final Bioconjugate

A thorough characterization of the final bioconjugate is essential to ensure its quality, efficacy, and safety.

ParameterAnalytical Technique(s)Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass SpectrometryTo determine the average number of payload molecules conjugated to each protein.
Purity and Aggregation Size Exclusion Chromatography (SEC)To assess the percentage of monomeric conjugate and detect the presence of aggregates.
Integrity SDS-PAGE (reducing and non-reducing), Mass SpectrometryTo confirm the covalent linkage and the integrity of the protein subunits.
Biological Activity In vitro cell-based assays, ELISATo ensure that the biological function of the protein and the activity of the payload are retained.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Suboptimal pH, inactive reagents, steric hindrance.Optimize the reaction pH (8.0-9.0). Use fresh reagents. Increase the molar excess of the activated payload or the reaction time.
Protein Precipitation High concentration of organic co-solvent, buffer incompatibility.Minimize the co-solvent concentration. Perform a buffer exchange for the protein into a suitable conjugation buffer.
High Levels of Aggregation Over-conjugation, harsh reaction conditions.Reduce the molar excess of the activated payload. Optimize the pH and temperature to milder conditions.
Loss of Biological Activity Conjugation at a functionally critical site, protein denaturation.Consider site-specific conjugation strategies if available. Use milder reaction conditions.

Conclusion

2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine represents a valuable tool for the synthesis of well-defined bioconjugates. By leveraging the temperature-dependent, stepwise reactivity of the dichlorotriazine core, researchers can achieve a high degree of control over the conjugation process. The protocols and guidelines presented in this document, based on the established principles of dichlorotriazine chemistry, provide a solid foundation for the successful application of this linker in a variety of research and development settings.

References

  • ACS Publications. (2009, October 30). Design, Synthesis, Characterization, and Biological Evaluation of Triazine Dendrimers Bearing Paclitaxel Using Ester and Ester/Disulfide Linkages. Bioconjugate Chemistry. Available at: [Link]

  • PubMed. (2020, November 15). Exploiting azido-dichloro-triazine as a linker for regioselective incorporation of peptides through their N, O, S functional groups. Available at: [Link]

  • University of Texas Southwestern Medical Center. (2009, November 18). Design, synthesis, characterization, and biological evaluation of triazine dendrimers bearing paclitaxel using ester and ester/disulfide linkages. Available at: [Link]

  • ResearchGate. (2025, August 6). Exploiting azido-dichloro-triazine as a linker for regioselective incorporation of peptides through their N, O, S functional groups | Request PDF. Available at: [Link]

  • ACS Publications. (2014, March 24). Triazine-Based Tool Box for Developing Peptidic PET Imaging Probes: Syntheses, Microfluidic Radiolabeling, and Structure–Activity Evaluation. Bioconjugate Chemistry. Available at: [Link]

  • PMC. (n.d.). Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent. Available at: [Link]

  • ACS Publications. (2023, March 15). Tris(hydroxymethyl)aminomethane Linker-Bearing Triazine-Based Triglucosides for Solubilization and Stabilization of Membrane Proteins. Bioconjugate Chemistry. Available at: [Link]

  • (n.d.). How to cross-link proteins. Available at: [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Available at: [Link]

  • PMC. (n.d.). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Available at: [Link]

  • PMC - NIH. (n.d.). Arylation Chemistry for Bioconjugation. Available at: [Link]

  • PubMed. (2024, September 25). Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate-binding proteins. Available at: [Link]

  • the Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. Available at: [Link]

  • PMC. (n.d.). Advances in Bioconjugation. Available at: [Link]

  • NextSDS. (n.d.). 2-(1-Benzyl-1H-pyrrol-2-yl)-4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazine. Available at: [Link]

  • NextSDS. (n.d.). 2-(1-Benzyl-1H-pyrrol-2-yl)-4,6-dichloro-1,3,5-triazine. Available at: [Link]

  • PMC. (2011, April 5). Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis. Available at: [Link]

Sources

Application

Application Note: Synthesis of Triazine-Based Kinase Inhibitors Using 2-(1-Benzyl-1H-pyrrol-2-yl)-4,6-dichloro-1,3,5-triazine

Executive Summary The 1,3,5-triazine (s-triazine) core is a highly privileged scaffold in modern drug discovery, particularly for the development of targeted kinase inhibitors directed at the PI3K/AKT/mTOR and EGFR pathw...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,5-triazine (s-triazine) core is a highly privileged scaffold in modern drug discovery, particularly for the development of targeted kinase inhibitors directed at the PI3K/AKT/mTOR and EGFR pathways[1]. This application note details a robust, self-validating protocol for synthesizing advanced kinase inhibitors utilizing the versatile building block 2-(1-Benzyl-1H-pyrrol-2-yl)-4,6-dichloro-1,3,5-triazine . By exploiting the temperature-dependent reactivity of the s-triazine ring, researchers can achieve highly regioselective sequential nucleophilic aromatic substitutions (SNAr) to build complex pharmacophores.

Mechanistic Rationale & Causality

The synthesis of polysubstituted triazines relies heavily on the differential electrophilicity of the carbon centers on the triazine ring. Raw cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) allows for the sequential displacement of its three chlorine atoms at strictly controlled temperatures: 0 °C, room temperature, and reflux, respectively[2].

However, our starting material, 2-(1-Benzyl-1H-pyrrol-2-yl)-4,6-dichloro-1,3,5-triazine, is already mono-substituted.

  • The Causality of Temperature Control: The introduction of the 1-benzyl-1H-pyrrol-2-yl group—an electron-rich aromatic system—donates electron density into the triazine core via resonance. This effectively reduces the electrophilicity of the remaining carbon-chlorine bonds. Because the ring is deactivated compared to raw cyanuric chloride, the substitution of the first available chlorine requires room temperature (25 °C) rather than 0 °C[2]. The final chlorine atom, heavily deactivated by two electron-donating substituents, strictly requires elevated temperatures (90 °C) and a strong organic base to drive the reaction to completion[2][3].

Synthesis Workflow

SynthesisWorkflow SM Starting Material 2-(1-Benzyl-1H-pyrrol-2-yl) -4,6-dichloro-1,3,5-triazine Step1 SNAr 1: Primary Amine DIPEA, THF, 25°C SM->Step1 Int Intermediate Mono-chloro-s-triazine Step1->Int -HCl Step2 SNAr 2: Morpholine/Piperidine DIPEA, 1,4-Dioxane, 90°C Int->Step2 Final Final Product Triazine-based Kinase Inhibitor Step2->Final -HCl

Workflow for sequential SNAr of 4,6-dichloro-1,3,5-triazine derivatives.

Experimental Protocols

Trustworthiness: The Self-Validating System

To ensure experimental integrity, this protocol incorporates in-process LC-MS monitoring utilizing the natural isotopic abundance of chlorine. The starting dichloro-triazine exhibits a characteristic M, M+2, M+4 isotopic pattern (approx. 9:6:1 ratio). Successful conversion to the mono-chloro intermediate shifts this to an M, M+2 pattern (approx. 3:1 ratio), providing unambiguous confirmation of mono-substitution before proceeding to the final step.

Step 1: Synthesis of the Mono-Chloro Intermediate (SNAr 1)

Objective: Regioselective substitution of the first chlorine atom with a primary aniline or sulfonamide derivative.

  • Preparation: Dissolve 1.0 equivalent (eq) of 2-(1-Benzyl-1H-pyrrol-2-yl)-4,6-dichloro-1,3,5-triazine in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Expertise Note: DIPEA is preferred over inorganic bases (like Na2CO3) here because its complete solubility in THF prevents biphasic reaction stalling and ensures immediate neutralization of the HCl byproduct, protecting the acid-sensitive pyrrole ring.

  • Nucleophile Addition: Slowly add 1.0 eq of the desired primary amine (e.g., 4-aminobenzoic acid) dropwise over 15 minutes at 0 °C to control the initial interaction, then allow the mixture to warm to 25 °C[2].

  • Reaction & Monitoring: Stir at 25 °C for 4–6 hours. Monitor via LC-MS until the 9:6:1 isotopic cluster disappears and the 3:1 cluster emerges.

  • Workup: Quench with ice water. The mono-chloro intermediate typically precipitates. Filter, wash with cold water and hexanes, and dry under vacuum.

Step 2: Synthesis of the Final Kinase Inhibitor (SNAr 2)

Objective: Displacement of the final, highly deactivated chlorine atom with a secondary amine (e.g., morpholine), a common pharmacophore in PI3K inhibitors like ZSTK474[1][4].

  • Preparation: Suspend 1.0 eq of the mono-chloro intermediate in 1,4-Dioxane (0.1 M concentration).

  • Reagent Addition: Add 2.0 eq of morpholine and 2.0 eq of DIPEA. The excess nucleophile helps drive the sluggish reaction.

  • Reflux: Heat the mixture to 90 °C for 12–16 hours[2][3].

  • Monitoring: Confirm reaction completion via LC-MS (complete disappearance of the 3:1 chlorine isotopic pattern; appearance of the exact mass of the product).

  • Purification: Concentrate under reduced pressure, dissolve in ethyl acetate, wash with brine, dry over Na2SO4, and purify via flash chromatography (Silica gel, EtOAc/Hexane gradient).

Quantitative Data Summary

Reaction StepNucleophile TypeSolventBaseTemp (°C)Time (h)Isotopic Signature (LC-MS)Expected Yield
SNAr 1 Primary Amine / AnilineTHFDIPEA (1.5 eq)25 °C4 - 69:6:1 → 3:180 - 90%
SNAr 2 Secondary Amine (Morpholine)1,4-DioxaneDIPEA (2.0 eq)90 °C12 - 163:1 → No Cl isotopes65 - 80%

Biological Application: Kinase Inhibition Pathway

Triazine derivatives synthesized via this route, particularly those bearing morpholine substituents, are potent inhibitors of the PI3K/AKT/mTOR pathway[1][4]. The triazine core acts as an ATP-competitive inhibitor, binding to the hinge region of the kinase domain, thereby halting downstream signaling cascades responsible for cancer cell proliferation.

KinasePathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates Inhibitor Triazine Inhibitor Inhibitor->PI3K Competitive Inhibition mTOR mTOR AKT->mTOR Proliferation Cancer Cell Proliferation mTOR->Proliferation Induces

Inhibition of the PI3K/AKT/mTOR signaling pathway by triazine derivatives.

References

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC (nih.gov). 2

  • Discovery of ortho-Carborane-Conjugated Triazines as Selective Topoisomerase I/II Inhibitors - Australian Journal of Chemistry. 1

  • Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - RSC. 4

  • Synthesis of novel derivatives containing s-triazine moiety as potential antibacterial agents - Scholars Research Library. 3

Sources

Method

Application Note: Catalytic Conditions for Sequential Cross-Coupling of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine

Executive Summary The compound 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine is a highly versatile, electron-deficient heteroaromatic scaffold utilized extensively in the development of pharmaceutical libraries...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine is a highly versatile, electron-deficient heteroaromatic scaffold utilized extensively in the development of pharmaceutical libraries, agrochemicals, and advanced materials. The presence of two chemically equivalent, highly reactive carbon-chlorine (C–Cl) bonds on the triazine core presents a unique opportunity for orthogonal, step-wise functionalization. This application note details the mechanistic rationale, optimized catalytic conditions, and self-validating protocols required to achieve asymmetric trisubstituted triazines via sequential Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Rationale: The Causality of Differential Reactivity

The 1,3,5-triazine ring is profoundly electron-deficient, rendering its halogenated derivatives exceptionally susceptible to both nucleophilic attack and oxidative addition by low-valent transition metals[1]. In the starting dichlorotriazine, the two C–Cl bonds are initially equivalent.

However, the introduction of the first substituent—whether via a mild Pd-catalyzed Suzuki-Miyaura cross-coupling[2] or a catalyst-free SNAr reaction[3]—fundamentally alters the electronic landscape of the heterocycle. The newly installed aryl or amino group donates electron density into the triazine core via resonance or inductive effects. This electronic modulation significantly raises the activation energy required for the oxidative addition of the second C–Cl bond[4].

The Practical Consequence: This predictable electronic deactivation is the exact causality that permits researchers to perform step-wise functionalizations. The first substitution can be achieved under mild conditions with standard catalysts, while the second substitution strictly requires elevated temperatures and highly active, electron-rich catalyst systems to overcome the deactivated nature of the mono-chloro intermediate[3].

Reaction Workflow & Signaling Logic

Triazine_Functionalization cluster_0 Pathway A: Pd-Catalyzed Suzuki cluster_1 Pathway B: SNAr Amination SM 2-(1-Benzyl-1H-pyrrol-2-yl) -4,6-dichloro-1,3,5-triazine Suz1 Pd(PPh3)4, Na2CO3 Ar-B(OH)2 (1.0 eq), 60°C SM->Suz1 Path A SNAr Amine (1.0 eq), DIEA THF, 0°C to RT SM->SNAr Path B IntA Mono-Aryl-Chloro-Triazine Suz1->IntA Pd2 Pd2(dba)3, XPhos, Cs2CO3 Ar'-B(OH)2 or Amine, 100°C IntA->Pd2 Step 2 IntB Mono-Amino-Chloro-Triazine SNAr->IntB IntB->Pd2 Step 2 Final Fully Functionalized Trisubstituted Triazine Pd2->Final

Sequential functionalization logic for 4,6-dichloro-1,3,5-triazines via orthogonal Pd and SNAr.

Experimental Protocols: Self-Validating Workflows

Protocol A: Chemoselective Mono-Suzuki-Miyaura Coupling (First C–Cl Bond)

Objective: Introduce an aryl group at the 4-position while leaving the 6-chloro position intact for downstream chemistry. Catalyst Rationale: Because the parent dichlorotriazine is highly activated, oxidative addition is facile. A standard, less sterically demanding catalyst like Pd(PPh3)4 or PdCl2(dppf) is perfectly adequate[4]. Strict stoichiometric control is prioritized over catalyst aggression.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv, 1.05 mmol).

  • Catalyst Loading: Add Pd(PPh3)4 (0.05 equiv, 5 mol%) and Na2CO3 (2.0 equiv, 2.0 mmol).

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O (10 mL). Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen, preventing catalyst degradation.

  • Reaction: Heat the mixture to 60 °C under an Argon atmosphere for 4 hours.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The starting dichlorotriazine exhibits a distinct 9:6:1 isotopic pattern indicative of two chlorine atoms. Successful mono-substitution will shift this to a 3:1 isotopic pattern (single chlorine). If a mass lacking chlorine is observed, over-coupling has occurred (reduce temperature or boronic acid equivalents).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.

Protocol B: Second Cross-Coupling (Functionalizing the Deactivated Intermediate)

Objective: Functionalize the recalcitrant mono-chloro intermediate to yield the asymmetrically trisubstituted product. Catalyst Rationale: The intermediate is now electronically deactivated. To force the catalytic cycle, a highly active, electron-rich, and sterically demanding dialkylbiaryl phosphine ligand (e.g., XPhos) paired with a Pd(0) source like Pd2(dba)3 is required to facilitate oxidative addition into the less reactive C–Cl bond[3].

Step-by-Step Procedure:

  • Preparation: To a dry vial, add the mono-chloro intermediate from Protocol A (1.0 equiv, 0.5 mmol) and the second arylboronic acid or amine (1.5 equiv, 0.75 mmol). Note the excess reagent is used to drive the sluggish reaction to completion.

  • Catalyst Loading: Add Pd2(dba)3 (0.025 equiv, 2.5 mol%), XPhos (0.05 equiv, 5 mol%), and Cs2CO3 (2.5 equiv, 1.25 mmol).

  • Solvent: Add anhydrous Toluene (5 mL). Seal the vial and purge with Argon.

  • Reaction: Heat the mixture aggressively to 100–110 °C for 12–16 hours.

  • Self-Validation Checkpoint: TLC monitoring should show the complete consumption of the mono-chloro intermediate. LC-MS should confirm the complete disappearance of the 3:1 chlorine isotope pattern, replaced by the exact mass of the fully functionalized product.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data Presentation: Optimization Summary

The following table summarizes the optimized parameters for the sequential functionalization of the dichlorotriazine scaffold, highlighting the necessary shifts in catalytic aggression and thermal energy.

Reaction PhaseTarget TransformationCatalyst SystemBase / SolventTemp / TimeExpected Yield
Step 1 (Suzuki) Mono-ArylationPd(PPh3)4 (5 mol%)Na2CO3 / Dioxane:H2O60 °C / 4 h75 - 85%
Step 1 (SNAr) Mono-AminationCatalyst-FreeDIEA / THF0 °C to RT / 2 h85 - 95%
Step 2 (Suzuki) Second ArylationPd2(dba)3 / XPhosCs2CO3 / Toluene:H2O100 °C / 12 h70 - 90%
Step 2 (Buchwald) Amination of ClPd2(dba)3 / RuPhosNaOtBu / Toluene110 °C / 16 h65 - 80%

Note: Yields are highly dependent on the steric bulk and electronic nature of the specific boronic acids and amines utilized.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing SNAr Yields for 2-(1-Benzyl-1H-pyrrol-2-yl)-4,6-dichloro-1,3,5-triazine

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with cyanuric chloride derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with cyanuric chloride derivatives. 2-(1-Benzyl-1H-pyrrol-2-yl)-4,6-dichloro-1,3,5-triazine is a highly valuable building block, but achieving quantitative yields during its subsequent nucleophilic aromatic substitution ( SN​Ar ) reactions requires precise thermodynamic control and an understanding of triazine ring deactivation.

Mechanistic Insights & Yield Causality (FAQs)

Q: Why does the reaction stall or drop in yield when attempting to replace the final chlorine atom? A: The starting material is already a mono-substituted cyanuric chloride derivative. In 1,3,5-triazine chemistry, each sequential substitution of a chlorine atom by an electron-donating nucleophile increases the electron density of the triazine core, severely reducing its electrophilicity[1]. Computational and kinetic studies demonstrate a progressive increase in the activation energy ( Ea​ ) barrier: the first substitution on a bare triazine ring requires only 2–8 kcal/mol, the second requires 9–15 kcal/mol, and the final substitution demands >15 kcal/mol[2]. Therefore, replacing the first chlorine on your dichloro-intermediate (the 2nd overall substitution) will proceed smoothly at 25–35 °C, but replacing the final chlorine (the 3rd overall substitution) requires forcing conditions (60–80 °C) to overcome the kinetic barrier[1][3].

Q: How does the 1-benzyl-1H-pyrrol-2-yl moiety specifically affect the reaction? A: This bulky, electron-rich heteroaromatic group introduces two challenges:

  • Electronic Deactivation: The pyrrole ring donates electron density into the triazine core via resonance, lowering the ground-state electrophilicity of the adjacent carbon-chlorine bonds.

  • Steric Hindrance: The benzyl group creates a significant steric shield. If your incoming nucleophile is also bulky (e.g., a secondary amine or a substituted phenol), the transition state energy increases dramatically, leading to sluggish conversion.

SNAr_Kinetics SM Dichloro-Triazine Starting Material Step1 Substitution 1 Temp: 25-35 °C Ea: 9-15 kcal/mol SM->Step1 Nucleophile 1 DIPEA Intermediate Monochloro Intermediate Step1->Intermediate Fast Step2 Step2 Intermediate->Step2 Nucleophile 2 DIPEA Product Fully Substituted Target Step2->Product Rate-Limiting

Caption: Sequential substitution kinetics for the dichloro-triazine intermediate.

Troubleshooting Guide

Issue: High levels of hydrolyzed byproducts (cyanuric acid derivatives) are detected.

  • Cause: The C-Cl bonds on the triazine ring are highly susceptible to hydrolysis, especially at elevated temperatures in the presence of basic aqueous solutions or wet solvents.

  • Solution: Eliminate all water from the system. Use strictly anhydrous solvents (e.g., dry DMF or THF) and replace inorganic bases like Na2​CO3​ or K2​CO3​ with a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA)[3][4]. DIPEA efficiently scavenges the generated HCl without introducing hydroxide equivalents.

Issue: The final substitution reaction does not reach completion even after 48 hours at 80 °C.

  • Cause: Kinetic stalling due to the deactivated triazine core and steric clash.

  • Solution: Introduce a phase-transfer catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 10 mol%. TBAB accelerates nucleophilic attack on the deactivated core, significantly improving reaction rates and yields[5]. Alternatively, utilizing ultrasonic irradiation has been shown to reduce reaction times from hours to minutes while boosting yields >80%[5].

Troubleshooting_Tree Start Issue: Low Yield in Final Substitution Q1 Are LC-MS peaks showing M-Cl+OH (Hydrolysis)? Start->Q1 Sol1 Action: Switch to anhydrous DMF/THF and use non-nucleophilic DIPEA Q1->Sol1 Yes Q2 Is the monochloro intermediate remaining unreacted? Q1->Q2 No Sol2 Action: Increase temp to 80 °C, add TBAB, or use sonication Q2->Sol2 Yes (Kinetic Stall) Sol3 Action: Evaluate steric clash between benzyl-pyrrole and nucleophile Q2->Sol3 No (Degradation)

Caption: Troubleshooting decision matrix for low-yielding triazine substitutions.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and yield for the final substitution step (converting the monochloro intermediate to the fully substituted target).

SolventBaseAdditive / MethodTemp (°C)Time (h)Conversion (%)Primary Observation / Issue
THF Na2​CO3​ (aq)None6024< 30%Severe hydrolysis of the C-Cl bond.
THFDIPEANone604865%Sluggish kinetics; unreacted intermediate remains.
DMFDIPEANone807278%Prolonged reaction time required[3].
DMF DIPEA TBAB (10 mol%) 80 24 > 90% Optimized; rapid conversion, no hydrolysis[5].
EtOHDIPEASonication401> 85%Highly efficient, but limited by equipment scalability[5].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met. This ensures that failures are caught immediately, preventing the waste of valuable intermediates.

Phase 1: Synthesis of the Monochloro Intermediate
  • Preparation: Charge an oven-dried flask with 2-(1-Benzyl-1H-pyrrol-2-yl)-4,6-dichloro-1,3,5-triazine (1.0 eq) and dissolve in anhydrous DMF (0.1 M).

    • Validation Check: Perform a Karl Fischer (KF) titration on the solvent. Proceed only if water content is <100 ppm.

  • Reagent Addition: Add DIPEA (1.2 eq) to the solution. Dropwise add the first nucleophile (e.g., an amine or alcohol, 1.05 eq) while maintaining the temperature at 25 °C[3][4].

  • Reaction: Stir at 25–35 °C for 12 hours.

  • IPC Validation (LC-MS): Sample the reaction. You must observe the complete disappearance of the starting material mass and the appearance of the [M+H]+ peak corresponding to the monochloro intermediate. Do not rely solely on TLC, as the starting material and intermediate often co-elute.

Phase 2: Final Substitution (Yield Optimization)
  • Catalyst Addition: To the unpurified Phase 1 mixture, add TBAB (0.1 eq) to act as a phase-transfer catalyst, which lowers the transition state energy for the deactivated ring[5].

  • Reagent Addition: Add additional DIPEA (2.0 eq) and the second nucleophile (2.0 eq). The excess nucleophile drives the sluggish equilibrium forward.

  • Heating: Attach a reflux condenser and heat the reaction to 80 °C for 24–72 hours[3].

  • IPC Validation (LC-MS): Monitor every 12 hours. The reaction is validated as complete when the monochloro intermediate peak is <5% relative to the final product peak.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with distilled water (3x) and brine (1x) to remove DMF, DIPEA salts, and TBAB. Dry over anhydrous MgSO4​ , filter, and concentrate.

References

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][2]

  • Triazine-Based Sequence-Defined Polymers with Side-Chain Diversity and Backbone... Source: PMC (National Institutes of Health) URL:[Link][1]

  • Multifunctionalization of cyanuric chloride for the stepwise synthesis of potential multimodal imaging chemical entities Source: Arabian Journal of Chemistry URL:[Link][3]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer Source: PMC (National Institutes of Health) URL:[Link][5]

  • 1,3,5-Triazine as core for the preparation of dendrons Source: Arkivoc URL:[Link][4]

Sources

Optimization

Preventing hydrolysis of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine during aqueous workup

A Guide to Preventing Hydrolysis During Aqueous Workup Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-t...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Hydrolysis During Aqueous Workup

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing hydrolysis during aqueous workup procedures. As Senior Application Scientists, we understand that maintaining the integrity of this highly reactive dichlorotriazine derivative is paramount for successful synthesis and downstream applications.

Understanding the Challenge: The Inherent Reactivity of Dichlorotriazines

The core of the issue lies in the electron-deficient nature of the 1,3,5-triazine ring, a result of its three electronegative nitrogen atoms. This deficiency makes the carbon atoms attached to the chlorine atoms highly electrophilic and, therefore, susceptible to nucleophilic attack.[1] During an aqueous workup, water and hydroxide ions act as nucleophiles, leading to the undesired replacement of one or both chlorine atoms with hydroxyl groups. This process, known as hydrolysis, yields inactive byproducts and significantly reduces the yield of the desired product.[2][3][4]

The stepwise hydrolysis of dichlorotriazines has been studied kinetically, confirming that the reaction can proceed through mono- and di-hydroxy intermediates.[3] The rate of this hydrolysis is highly dependent on factors such as pH and temperature.[2][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when handling 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine during the crucial workup phase.

Q1: I'm observing a significant loss of my product and the formation of a white precipitate after my aqueous workup. What's happening?

A1: This is a classic sign of hydrolysis. The 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine is likely reacting with water or hydroxide ions in your workup solution.[6] The resulting hydroxylated triazines (2-(1-Benzyl-1H-pyrrol-2-YL)-4-chloro-6-hydroxy-1,3,5-triazine and 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dihydroxy-1,3,5-triazine) are often less soluble in common organic solvents and can precipitate out of the solution, appearing as an insoluble white solid.[6]

Troubleshooting Workflow:

G start Problem: Low Yield & Precipitate Formation check_moisture Verify Anhydrous Conditions (Solvents, Glassware) start->check_moisture check_ph Assess pH of Aqueous Wash start->check_ph check_temp Evaluate Workup Temperature start->check_temp solution_moisture Implement Strict Anhydrous Techniques (Inert atmosphere, dry solvents) check_moisture->solution_moisture solution_ph Adjust pH to Weakly Acidic (pH 4-6 using buffered solution) check_ph->solution_ph solution_temp Perform Workup at Low Temperature (0-5 °C) check_temp->solution_temp

Q2: What is the optimal pH for an aqueous workup to prevent hydrolysis?

A2: The rate of hydrolysis for dichlorotriazines is significantly influenced by pH. Hydrolysis is accelerated under both strongly acidic and, more dramatically, alkaline conditions.[2][3][7] For dichlorotriazines, the most stable pH range during an aqueous wash is weakly acidic, typically between pH 4 and 6 .[6] In neutral or alkaline solutions (pH ≥ 7), the concentration of the highly nucleophilic hydroxide ion (OH⁻) increases, leading to a rapid SN2-type reaction and subsequent hydrolysis.[2][3]

pH RangePredominant NucleophileRelative Rate of HydrolysisRecommendation
< 4H₂O (Acid Catalyzed)ModerateAvoid prolonged exposure
4 - 6 H₂O Minimal Optimal for Workup
7H₂O, OH⁻IncreasingUse with caution
> 7OH⁻ Very Rapid Avoid

Data Summary: pH effect on hydrolysis rate.

To maintain this optimal pH, it is highly recommended to use a buffered aqueous solution, such as a citrate or acetate buffer, for your wash instead of deionized water, which can have a variable pH.

Q3: How does temperature affect the rate of hydrolysis during workup?

A3: Like most chemical reactions, the rate of hydrolysis increases with temperature.[2][8] Therefore, it is crucial to perform the aqueous workup at low temperatures. Conducting the wash and extraction steps in an ice bath (0-5 °C) will significantly slow down the kinetics of the hydrolysis reaction, preserving your product.[6][9] This is especially critical if your reaction conditions required elevated temperatures, as the mixture must be thoroughly cooled before introducing any aqueous solution.

Q4: Are there alternatives to a traditional aqueous workup?

A4: Yes, if your product is particularly sensitive or if you continue to experience hydrolysis, consider non-aqueous or modified workup procedures.

  • Solid-Phase Extraction (SPE): SPE is an excellent technique for separating your compound from salts and other polar impurities without introducing a large volume of water.[10] A C18 or silica cartridge can be used, where the crude reaction mixture (dissolved in a minimal amount of organic solvent) is loaded, and impurities are washed away before eluting the desired product.[10][11][12][13][14]

  • Filtration through a Pad of Drying Agent/Silica: If the primary goal is to remove inorganic salts, you can dilute the reaction mixture with a non-polar solvent (e.g., ethyl acetate, dichloromethane) and filter it through a short pad of anhydrous sodium sulfate or magnesium sulfate topped with a layer of silica gel. This can trap salts and some polar impurities.

  • "Dry" Quench/Wash: Instead of a full aqueous wash, consider adding a minimal amount of a saturated brine solution. The high salt concentration reduces the activity of water, and after a quick separation, the organic layer can be immediately dried with a vigorous drying agent like anhydrous magnesium sulfate.

Workflow for Alternative Workups:

G crude Crude Reaction Mixture spe Solid-Phase Extraction (SPE) crude->spe High Purity Needed filtration Filtration (Silica/Drying Agent) crude->filtration Salt Removal dry_quench Brine Wash & Dry crude->dry_quench Minimize Water Contact pure_product Pure Product spe->pure_product Elute Product filtration->pure_product Collect Filtrate dry_quench->pure_product Separate & Dry

Protocols for Minimizing Hydrolysis

Here are detailed protocols for both a hydrolysis-minimized aqueous workup and a non-aqueous alternative.

Protocol 1: Optimized Low-Temperature, pH-Controlled Aqueous Workup
  • Cooling: Once your reaction is complete (as monitored by TLC or HPLC), cool the reaction vessel to 0 °C in an ice-water bath.

  • Dilution: Dilute the cold reaction mixture with a cold (0-5 °C) water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • pH-Controlled Wash: Add a pre-chilled (0-5 °C) aqueous buffer solution of pH 5 (e.g., citrate buffer) to the separatory funnel.

  • Extraction: Gently invert the separatory funnel 3-4 times. Avoid vigorous shaking, which can increase the interfacial area and accelerate hydrolysis.

  • Separation: Allow the layers to separate quickly and drain the organic layer.

  • Brine Wash: Perform a final, rapid wash with cold, saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying: Immediately dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. The drying agent should be added until it no longer clumps together.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature.

Protocol 2: Workup via Solid-Phase Extraction (SPE)
  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Redissolution: Dissolve the crude residue in a minimal amount of a non-polar organic solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18 or silica gel) by passing the elution solvent through, followed by the loading solvent.

  • Loading: Load the redissolved crude product onto the conditioned SPE cartridge.

  • Washing (Optional): If necessary, wash the cartridge with a non-polar solvent to elute non-polar impurities while retaining the product.

  • Elution: Elute your target compound, 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine, using a more polar solvent or solvent mixture.

  • Solvent Evaporation: Collect the fractions containing your product and remove the solvent under reduced pressure.

Analytical Monitoring of Hydrolysis

To effectively troubleshoot, you must be able to detect the presence of hydrolysis byproducts. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[2][15]

  • Method: A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a pH modifier like formic acid or ammonium acetate) is typically effective.[10][16]

  • Detection: The parent dichlorotriazine, the mono-hydrolyzed product, and the di-hydrolyzed product will have distinct retention times. Generally, the more hydroxyl groups present, the more polar the compound, and the earlier it will elute from a reverse-phase column.

By analyzing a small aliquot of your crude and worked-up material, you can quantify the extent of hydrolysis and assess the effectiveness of your workup procedure.

References

  • s-Triazines. Part IV. Kinetic and pKa studies of 2,4-dichloro-6-(N-methylpyrrol-2-yl). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Quantitative Analysis of Triazine-Based H2S Scavengers via Raman Spectroscopy. ACS Omega. Available at: [Link]

  • Transitioning organic synthesis from organic solvents to water. What's your E Factor? PMC. Available at: [Link]

  • The Hydrolysis of Some Chloro- 1,3,5- Triaxines: Mechanism : Structure and Reactivity. RSC Publishing. Available at: [Link]

  • Kinetics of hydrolysis of halogeno-s-triazine reactive dyes as a function of temperature. ResearchGate. Available at: [Link]

  • Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Repositório Alice - Embrapa. Available at: [Link]

  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu. Available at: [Link]

  • Solid-phase Extraction With the Metal-Organic Framework MIL-101(Cr) Combined With Direct Analysis in Real Time Mass Spectrometry for the Fast Analysis of Triazine Herbicides. PubMed. Available at: [Link]

  • Control of ph in the treatment of fabric. Google Patents.
  • PEG-dichlorotriazine (PEG-DCT): A New Soluble Polymer-Supported Scavenger for Alcohols, Thiols, Phosphines, and Phosphine Oxides. Organic Letters - ACS Publications. Available at: [Link]

  • Raman Spectroscopy for Monitoring Aqueous Phase Hydrogen Sulphide Scavenging Reactions with Triazine: A Feasibility Study. Aidic. Available at: [Link]

  • DICHLORO-S-TRIAZINE DYES. TextileSchool4U.Blogspot.com. Available at: [Link]

  • Solid-phase extraction and microextraction of chlorophenols and triazine herbicides with a novel hydrazone-based covalent triazine polymer as the adsorbent. ResearchGate. Available at: [Link]

  • Can anyone suggest a better workup procedure in compound purification for organic synthesis?. ResearchGate. Available at: [Link]

  • HPLC Analysis of Monofluoro-S-Triazine Dye during the Dyeing Process. SCIRP. Available at: [Link]

  • Reaction Workup Planning: A Structured Flowchart Approach, Exemplified in Difficult Aqueous Workup of Hydrophilic Products. Journal of Chemical Education - ACS Publications. Available at: [Link]

  • SOLID-PHASE EXTRACTION OF S-TRIAZINE HERBICIDES BASED ON NEW ORGANIC-INORGANIC HYBRID COPOLYMER. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Aqueous Workup Techniques in Chemistry. Scribd. Available at: [Link]

  • The effect of pH on 1,3-D hydrolysis. Data presented are transisomers.... ResearchGate. Available at: [Link]

  • Magnetic solid-phase extraction of triazine herbicides from rice using metal-organic framework MIL-101(Cr) functionalized magnetic particles. PubMed. Available at: [Link]

Sources

Troubleshooting

Optimizing solvent and base conditions for 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the nucleophilic aromatic substitution (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the nucleophilic aromatic substitution ( SN​Ar ) of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine .

Because this scaffold is already mono-substituted with an electron-donating 1-benzyl-1H-pyrrol-2-yl group, the reactivity of the two remaining chlorine atoms is fundamentally altered compared to the parent cyanuric chloride. The following troubleshooting guides, empirical data, and self-validating protocols are engineered to help you achieve precise regiocontrol and high yields.

Reaction Workflow & Mechanistic Pathway

The stepwise substitution of chlorine atoms on a triazine ring is governed by thermodynamics and the progressive deactivation of the electrophilic core [1]. Each time an electron-withdrawing chlorine is replaced by an electron-donating nucleophile, the activation energy for the next substitution increases significantly.

TriazineOptimization SM 2-(1-Benzyl-1H-pyrrol-2-yl)- 4,6-dichloro-1,3,5-triazine (Starting Material) Cond1 Step 1: 25-40°C Solvent: Dry THF Base: DIPEA SM->Cond1 Nucleophile 1 Int Mono-chloro Intermediate (1 Cl remaining) Cond1->Int S_NAr (Fast) Hydro1 Hydrolysis Side-Product (Avoid H2O/Strong Alkali) Cond1->Hydro1 Moisture Cond2 Step 2: 80-100°C Solvent: 1,4-Dioxane Base: Cs2CO3 Int->Cond2 Nucleophile 2 Prod Fully Substituted Triazine Target Cond2->Prod S_NAr (Slow)

Workflow for stepwise S_NAr of 2-(1-Benzyl-1H-pyrrol-2-yl)-4,6-dichloro-1,3,5-triazine.

Troubleshooting & FAQs

Q1: Why am I observing significant hydrolysis instead of the desired SN​Ar product?

The Causality: The 1,3,5-triazine core is highly susceptible to nucleophilic attack by water, leading to the formation of cyanuric acid derivatives [2]. This is severely exacerbated when using aqueous solvent mixtures (like Acetone/ H2​O ) combined with strong inorganic bases (e.g., NaOH or K2​CO3​ ) at elevated temperatures. The Solution: You must completely exclude water. Switch to anhydrous polar aprotic solvents (e.g., dry THF or 1,4-dioxane). Replace inorganic carbonates with a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger without promoting hydrolysis.

Q2: I am trying to replace only one of the remaining chlorines, but I keep getting a mixture of unreacted starting material, mono-substituted, and di-substituted products. How do I control regioselectivity?

The Causality: While the first chlorine of a raw cyanuric chloride is substituted at 0–5 °C, your starting material is already mono-substituted by the pyrrole group. Therefore, replacing the next chlorine effectively represents the second substitution of the triazine core, which requires higher thermal energy (25–50 °C) [3]. If you push the temperature too high (>60 °C) or use an excess of nucleophile, the activation energy for the final substitution is breached, causing over-reaction. The Solution: Strict stoichiometric and thermal control is required. Maintain the internal reaction temperature strictly between 25 °C and 40 °C. Use a slight stoichiometric deficit of the nucleophile (0.95 equivalents) and employ a syringe pump for dropwise addition to prevent localized concentration spikes.

Q3: The final substitution (replacing the last chlorine) is sluggish and stalls at 50% conversion. How can I drive it to completion?

The Causality: By the time you reach the final chlorine, the triazine ring is heavily decorated with electron-donating groups (the benzyl-pyrrole and your first nucleophile). This floods the triazine ring with electron density, severely deactivating the remaining C-Cl bond toward nucleophilic attack [1]. The Solution: You must stabilize the high-energy Meisenheimer complex transition state. Shift to a high-boiling solvent (e.g., 1,4-Dioxane or DMF) and increase the temperature to 80–100 °C. Use a strong, sterically hindered base like Cs2​CO3​ to drive the reaction without participating as a competing nucleophile.

Empirical Optimization Data

The following table summarizes the quantitative effects of solvent and base selection on the substitution of the dichloro-triazine scaffold. Use this to benchmark your expected yields.

SolventBaseTemp (°C)Target ReactionYield (%)Selectivity (Mono:Di)Scientist's Rationale
Acetone / H2​O K2​CO3​ 0 - 51st Cl (Mono)< 15%N/APyrrole group deactivates ring; too cold for 2nd overall substitution. High hydrolysis.
Dry THF DIPEA 25 - 40 1st Cl (Mono) 88 - 92% 95:5 Optimal. Aprotic conditions prevent hydrolysis; mild temp ensures strict regiocontrol.
TolueneTEA601st Cl (Mono)60%70:30Poor selectivity. Temperature is too high, leading to premature second substitution.
1,4-Dioxane Cs2​CO3​ 90 - 100 2nd Cl (Di) 82 - 87% N/A Optimal. High temp overcomes ring deactivation; Cs2​CO3​ is a superior acid scavenger.
DMFNaH1202nd Cl (Di)40%N/ADegradation observed. Base is too harsh, leading to tar formation and ring opening.

Self-Validating Experimental Protocols

Protocol A: Selective Mono-Substitution (Replacing the 1st Chlorine)

Objective: Achieve >90% yield of the mono-chloro intermediate with <5% di-substitution.

  • Preparation: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 10.0 mmol of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine in 30 mL of anhydrous THF.

  • Base Addition: Add 12.0 mmol (1.2 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature.

  • Controlled Nucleophile Addition: Equip the flask with an internal thermocouple. Dissolve 9.5 mmol (0.95 eq) of your primary nucleophile in 10 mL of anhydrous THF. Add this solution dropwise over 45 minutes using a syringe pump.

    • Self-Validation Check: Monitor the internal temperature. An exotherm of >5 °C indicates the addition is too rapid, which risks localized di-substitution. Adjust the pump rate to maintain <30 °C during addition.

  • Maturation: Once addition is complete, warm the reaction to 40 °C using an oil bath and stir for 4–6 hours.

    • Self-Validation Check: The reaction mixture will transition from a clear solution to a cloudy suspension as the DIPEA-HCl salt precipitates, providing visual confirmation of SN​Ar progression.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NH4​Cl . Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Final Substitution (Replacing the 2nd Chlorine)

Objective: Overcome ring deactivation to achieve full substitution.

  • Preparation: Dissolve 5.0 mmol of the mono-chloro intermediate (generated in Protocol A) in 20 mL of anhydrous 1,4-Dioxane.

  • Base Addition: Add 15.0 mmol (3.0 eq) of finely powdered, oven-dried Cs2​CO3​ .

    • Causality: A strong, insoluble inorganic base acts as an irreversible acid scavenger, driving the equilibrium forward without acting as a competing nucleophile in aprotic conditions.

  • Nucleophile Addition: Add 6.0 mmol (1.2 eq) of the final nucleophile in one portion.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 90–100 °C. Stir vigorously for 18–24 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot (typically Rf​ ~0.6) must completely disappear. If the reaction stalls at 50% conversion after 12 hours, add an additional 0.5 eq of the nucleophile and continue heating.

  • Workup: Cool to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the inorganic salts ( CsCl and excess Cs2​CO3​ ). Concentrate the filtrate and purify via flash column chromatography.

References

  • Blotny, G. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Patel, R. et al. Synthesis and Study of Biological Active S-triazines. Der Pharma Chemica. Available at: [Link]

Optimization

Troubleshooting low reactivity of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine in Suzuki coupling

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing reactivity bottlenecks when functionalizing heavily substituted 1,3,5-triazine scaffolds via Palladium-catalyzed cross-coupling.

Mechanistic Causality: Why is this Substrate so Stubborn?

To troubleshoot effectively, we must first understand the electronic and steric environment of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine .

Typically, the 1,3,5-triazine core is highly electron-deficient, making its C-Cl bonds exceptionally reactive toward oxidative addition by Palladium(0) [1]. However, the introduction of the 1-benzylpyrrol-2-yl substituent fundamentally alters this landscape:

  • Electronic Deactivation: The pyrrole ring is a strong π -donor. The nitrogen lone pair on the pyrrole delocalizes into the triazine core via resonance. This floods the triazine ring with electron density, drastically increasing the activation energy required for the Pd(0) catalyst to insert into the C-Cl bonds [2].

  • Steric Hindrance: The bulky 1-benzyl group creates a severe steric shield around the adjacent C-Cl bonds, restricting the conformational approach of bulky Pd-ligand complexes.

  • Competing Hydrolysis: Because the oxidative addition is artificially slowed down, competing side reactions—specifically nucleophilic aromatic substitution (S N​ Ar) by hydroxide ions in aqueous base—outcompete the catalytic cycle, leading to the formation of unreactive cyanurates (C-OH) [3].

G Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Rate-Limiting) Pd0->OA Deactivated by Pyrrole e- donation TM Transmetalation (Boronic Acid) OA->TM Requires Buchwald Ligands Hydrolysis Side Reaction: C-Cl Hydrolysis OA->Hydrolysis Aqueous Base (SNAr) RE Reductive Elimination (Product Release) TM->RE RE->Pd0

Caption: Catalytic cycle highlighting the oxidative addition bottleneck and hydrolysis side reaction.

Diagnostic FAQs: Field-Proven Troubleshooting

Q1: My reaction shows mostly unreacted starting material when using standard Pd(PPh 3​ ) 4​ and Na 2​ CO 3​ . How do I initiate coupling? A1: Triphenylphosphine (PPh 3​ ) is insufficiently electron-rich to force oxidative addition into a deactivated, electron-rich C-Cl bond. You must switch to a catalyst system utilizing Buchwald ligands (e.g., XPhos, SPhos) or robust bidentate ligands (e.g., dppf). XPhos, in particular, is highly electron-rich (increasing electron density on Pd to facilitate oxidative addition) and sterically demanding (accelerating the final reductive elimination step).

Q2: LC-MS shows a massive peak corresponding to [M - Cl + OH]. How do I prevent this? A2: You are observing the hydrolysis of the C-Cl bond to a cyanurate. Triazines are highly susceptible to S N​ Ar by hydroxide ions present in aqueous bases [3]. To suppress this, you must eliminate water. Switch from aqueous Na 2​ CO 3​ to finely milled, anhydrous K 3​ PO 4​ or Cs 2​ CO 3​ suspended in anhydrous 1,4-dioxane or toluene.

Q3: I am only getting the mono-coupled product. How can I drive the reaction to the di-coupled 4,6-diaryl derivative? A3: The first Suzuki coupling adds an aryl group, which further donates electron density into the triazine ring, making the final C-Cl bond even more resistant to Pd insertion [1]. To achieve di-substitution, you must overcome this secondary activation barrier by:

  • Increasing the boronic acid stoichiometry to >2.5 equivalents .

  • Elevating the reaction temperature to 100–110 °C .

  • Utilizing a pre-activated catalyst like XPhos Pd G2 , which ensures rapid generation of the active Pd(0) species without requiring high thermal energy just to initiate the cycle.

Quantitative Data & Optimization Summaries

Table 1: Catalyst & Ligand Selection Matrix

Catalyst System Ligand Type Oxidative Addition Efficiency Steric Tolerance Expected Outcome

| Pd(PPh 3​ ) 4​ | Monodentate (Neutral) | Low | Poor | < 10% conversion (mostly SM recovery) | | Pd(dppf)Cl 2​ | Bidentate (Moderate) | Moderate | Moderate | Favors mono-coupling; sluggish di-coupling | | Pd 2​ (dba) 3​

  • SPhos | Buchwald (Electron-rich) | High | Good | Good conversion; susceptible to dba inhibition | | XPhos Pd G2 | Buchwald (Pre-activated) | Very High | Excellent | Optimal for full di-coupling |

Table 2: Base & Solvent Optimization

Base / Solvent System Hydrolysis Risk Base Solubility Reaction Kinetics Recommendation

| 2M Na 2​ CO 3​ (aq) / THF | Critical (High C-OH) | High | Fast (but destructive) | Avoid for deactivated triazines | | Cs 2​ CO 3​ / Toluene:H 2​ O (10:1) | Moderate | Moderate | Steady | Acceptable for mono-coupling | | Anhydrous K 3​ PO 4​ / 1,4-Dioxane | Zero | Low (Heterogeneous) | Requires heating (>90°C) | Best for di-coupling |

Troubleshooting Logic Tree

G Start Issue: Low Yield of Di-coupled Product Check Analyze via LC-MS Start->Check Unreacted Observation: Unreacted Starting Material Check->Unreacted Hydrolyzed Observation: Cyanurate (C-OH) Byproduct Check->Hydrolyzed Mono Observation: Mono-coupled Product Only Check->Mono Sol1 Action: Switch to XPhos Pd G2 Unreacted->Sol1 Sol2 Action: Use Anhydrous K3PO4 Hydrolyzed->Sol2 Sol3 Action: Increase Temp to 100°C Mono->Sol3

Caption: Troubleshooting logic tree based on LC-MS analysis of the crude reaction mixture.

Self-Validating Experimental Protocol: Anhydrous Di-Coupling

This protocol is engineered to bypass hydrolysis and force complete di-arylation through rigorous exclusion of water and the use of a highly active Buchwald pre-catalyst.

Objective: Achieve complete di-arylation of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine while suppressing cyanurate formation.

Materials:

  • 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine (1.0 eq)

  • Arylboronic acid (2.5 to 3.0 eq)

  • Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) (XPhos Pd G2 ) (0.05 eq / 5 mol%)

  • Finely milled, anhydrous K 3​ PO 4​ (3.0 eq)

  • Anhydrous 1,4-Dioxane (Sure/Seal™ or freshly distilled)

Step-by-Step Methodology:

  • Solid Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the dichlorotriazine, arylboronic acid, anhydrous K 3​ PO 4​ , and XPhos Pd G2.

    • Causality Note: K 3​ PO 4​ must be finely milled to increase surface area, as the reaction will be strictly heterogeneous to prevent hydrolysis.

  • Atmospheric Purging: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times (Schlenk line technique).

  • Solvent Addition: Sparge anhydrous 1,4-dioxane with Argon for 15 minutes in a separate sealed vessel. Add the degassed solvent to the reaction flask via syringe.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 100 °C .

    • Validation Checkpoint: Monitor the reaction via LC-MS. At T=2 hours, the chromatogram should show near-complete consumption of the starting material and a dominant peak for the mono-coupled intermediate. By T=12−16 hours, the mono-coupled peak should be entirely replaced by the di-coupled product mass.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the heterogeneous mixture through a tightly packed pad of Celite to remove the phosphate salts and precipitated palladium black. Concentrate the filtrate in vacuo prior to silica gel chromatography.

References

  • Inaloo, I. D., et al. "Air-Stable Triazine-Based Ni(II) PNP Pincer Complexes As Catalysts for the Suzuki–Miyaura Cross-Coupling." Organic Letters, 2016, 18(13), 3186-3189. Available at:[Link]

  • Eslahi, H., et al. "A robust polyfunctional Pd(II)-based magnetic amphiphilic nanocatalyst for the Suzuki–Miyaura coupling reaction." Scientific Reports, 2021, 11, 10221. Available at:[Link]

Troubleshooting

Column chromatography purification techniques for 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this portal to address the critical bottlenecks researchers and drug development professionals face when purifying highly react...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this portal to address the critical bottlenecks researchers and drug development professionals face when purifying highly reactive triazine mixtures.

The molecule , 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine , presents a unique chromatographic challenge. While the benzyl-pyrrole moiety is relatively stable, the electron-deficient 1,3,5-triazine ring—substituted with two highly electronegative chlorine atoms—acts as a powerful electrophile. This makes the C-Cl bonds exceptionally susceptible to nucleophilic aromatic substitution (SNAr)[1]. Standard silica gel chromatography often leads to catastrophic yield losses due to acid-catalyzed hydrolysis or solvent-mediated alcoholysis[2].

This guide provides field-proven, self-validating protocols to ensure scientific integrity and maximum recovery of your target compound.

Troubleshooting Guide: Causality & Solutions

Issue 1: Severe peak tailing or complete loss of product on the column.

  • The Causality: Standard silica gel contains slightly acidic silanol groups (pKa ~4.5 to 8.5). When combined with ambient moisture, these silanols catalyze the hydrolysis of the highly reactive C-Cl bonds on the triazine core, converting them into C-OH groups (forming mono- or di-hydroxy triazines/cyanuric acid derivatives)[3]. These highly polar degradation products bind irreversibly to the silica, resulting in massive yield loss and severe tailing.

  • The Solution: You must deactivate the silica gel prior to loading. Pre-flush the column with an eluent containing 1% Triethylamine (TEA) to neutralize the acidic silanol sites[4]. Furthermore, strictly anhydrous solvents must be used.

Issue 2: Appearance of new, closely eluting impurities during purification.

  • The Causality: If your solvent system contains protic, nucleophilic solvents (such as methanol or ethanol), they will react directly with the dichloro-triazine core via SNAr. This alcoholysis generates methoxy- or ethoxy-triazine byproducts that have similar polarities to the target molecule, making them nearly impossible to separate[5].

  • The Solution: Strictly avoid all alcohols. Transition to a purely aprotic, non-nucleophilic solvent system such as Hexane/Ethyl Acetate or Hexane/Dichloromethane.

Issue 3: Product degrades during fraction concentration (rotary evaporation).

  • The Causality: The concentration of fractions increases the relative concentration of trace acids or moisture. Elevated temperatures provide the activation energy required for hydrolysis.

  • The Solution: Maintain the rotary evaporator water bath below 30°C. If water condensation is suspected, co-evaporate with anhydrous toluene to azeotropically remove trace moisture.

Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase HPLC (RP-HPLC) to purify this mixture? A: Standard RP-HPLC using water/acetonitrile gradients is strongly discouraged for dichloro-triazines. The aqueous mobile phase will cause rapid hydrolysis of the C-Cl bonds during the run[4]. If RP-HPLC is absolutely necessary, you must use Non-Aqueous Reversed-Phase (NARP) chromatography or strictly control the pH and minimize run times.

Q: What is the safest method for loading the crude mixture onto the column? A: Liquid loading is preferred. Dissolve the crude mixture in a minimal volume of anhydrous dichloromethane (DCM). If the mixture is insoluble and dry loading is mandatory, do not use standard silica gel . Dry load onto Celite 545 or pre-deactivated silica to prevent solid-state degradation before the elution begins.

Q: How should I visualize the fractions on TLC? A: The extended conjugation between the triazine core and the benzyl-pyrrole ring makes this molecule highly UV-active. Visualization at 254 nm is the most reliable method. Ninhydrin or phosphomolybdic acid (PMA) stains are generally unnecessary and may cause the compound to decompose on the TLC plate upon heating.

Experimental Protocols

Protocol 1: Preparation of Deactivated Silica Gel Column

This protocol functions as a self-validating system: by intentionally neutralizing the stationary phase prior to loading, you eliminate the primary variable of acid-catalyzed degradation. If degradation still occurs, the causality is isolated to solvent impurities rather than the column matrix.

  • Solvent Preparation: Prepare a solvent mixture of Hexane/Ethyl Acetate (e.g., 90:10 v/v) using strictly anhydrous solvents. Add 1% v/v Triethylamine (TEA) to this mixture.

  • Slurry Packing: Suspend standard flash silica gel (40-63 µm) in the TEA-doped solvent system. Pour the slurry into the glass column.

  • Column Conditioning: Flush the packed column with at least 3 column volumes (CV) of the TEA-doped solvent. This ensures all acidic silanol sites are neutralized[4].

  • Equilibration: Flush the column with 2 CV of your standard, anhydrous mobile phase (without TEA) to remove excess amine, which might otherwise co-elute with your product.

Protocol 2: Flash Chromatography Execution
  • Sample Loading: Dissolve the crude 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine mixture in the minimum amount of anhydrous DCM. Apply carefully to the head of the column.

  • Elution: Elute using a gradient of Hexane/Ethyl Acetate (starting at 95:5 and slowly increasing to 80:20). Maintain a high flow rate to minimize the residence time of the compound on the stationary phase.

  • Collection & Concentration: Collect fractions in clean, dry tubes. Immediately check fractions via TLC. Pool the product-containing fractions and concentrate under reduced pressure at ≤30°C.

Quantitative Data Summaries

Table 1: Solvent System Compatibility for Dichloro-Triazine Elution

Solvent SystemNucleophilicityHydrolysis RiskElution Profile & ResolutionRecommendation
Hexane / Ethyl AcetateNoneLow (if anhydrous)Excellent resolution of pyrrole impuritiesHighly Recommended
Hexane / DichloromethaneNoneLowGood, but DCM may cause band broadeningRecommended
Dichloromethane / MethanolHighExtreme Poor (generates methoxy-triazines)Strictly Avoid
Water / Acetonitrile (RP)HighExtreme Complete degradation to cyanuric acid derivs.Strictly Avoid

Table 2: Typical TLC Rf Values (Hexane/EtOAc 85:15)

Compound / ImpurityStructural CharacteristicApprox. Rf
1-Benzylpyrrole (Starting Material)Non-polar, no triazine core0.85
Target Dichloro-Triazine Moderate polarity, intact C-Cl bonds 0.60
Monochloro-Methoxy-TriazineSNAr byproduct from MeOH exposure0.45
Monohydroxy-TriazineHydrolysis byproduct0.10 (Tailing)

Mechanistic & Workflow Visualizations

Workflow A Crude Mixture (Dichloro-triazine) B Solvent Preparation (Anhydrous, No Alcohols) A->B C Silica Deactivation (1% TEA in Hexane) B->C D Dry Loading (Celite or Deactivated Silica) C->D E Flash Chromatography (Fast Elution) D->E F Fraction Concentration (Low Temp, <30°C) E->F

Optimized chromatography workflow for reactive dichloro-triazine derivatives.

Degradation A 2-(1-Benzyl-1H-pyrrol-2-YL)- 4,6-dichloro-1,3,5-triazine B Acidic Silica + H2O A->B Hydrolysis C Nucleophilic Solvents (MeOH / EtOH) A->C Alcoholysis D Mono/Di-Hydroxy Triazine (Tailing, Irreversible Binding) B->D E Alkoxy-Triazine Byproducts (Co-eluting Impurities) C->E

Mechanistic pathways of dichloro-triazine degradation during improper chromatography.

References

  • General Approach for the Synthesis of Triazinyl Phosphoramidate Oligonucleotides via the Staudinger Reaction with the Use of 2-Azido-4,6-dichloro-1,3,5-triazine. ACS Omega. Available at:[Link]

  • One-pot synthesis of triazines as potential agents affecting cell differentiation. PMC - National Institutes of Health. Available at:[Link]

  • Supporting Information - 4-tert-Butyl-2,6-dichloro-1,3,5-triazine. Wiley-VCH. Available at: [Link]

  • General Approach for the Synthesis of Triazinyl Phosphoramidate Oligonucleotides (Hydrolysis Data). ACS Omega. Available at: [Link]

Sources

Optimization

Technical Support Center: Temperature Control for Regioselective Substitution of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine

Introduction: The Challenge of Selectivity in Triazine Synthesis Substituted 1,3,5-triazines are privileged scaffolds in medicinal chemistry and materials science, prized for their versatile biological activities and uni...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Selectivity in Triazine Synthesis

Substituted 1,3,5-triazines are privileged scaffolds in medicinal chemistry and materials science, prized for their versatile biological activities and unique physicochemical properties.[1] The synthesis of these compounds often begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and highly reactive starting material. The reactivity of the chlorine atoms is attenuated with each successive substitution, a characteristic that allows for controlled, stepwise reactions.[2]

This guide focuses on a critical step in the synthesis of advanced triazine derivatives: the regioselective substitution of an already modified core, specifically 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine. Once the first substituent is in place, the two remaining chlorine atoms at the C4 and C6 positions become the targets for the next nucleophilic attack. Achieving substitution at only one of these positions, and doing so with high selectivity, is a common challenge where precise temperature control is the most powerful tool at the chemist's disposal.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism governing the substitution of chlorine on the triazine ring? A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNA_r_) mechanism. The electron-deficient 1,3,5-triazine ring is highly susceptible to attack by nucleophiles (e.g., amines, alcohols, thiols). The reaction typically involves the formation of a transient, negatively charged intermediate known as a Meisenheimer complex, which then expels a chloride ion to restore aromaticity.[3]

Q2: Why is temperature the most critical parameter for controlling regioselectivity in this specific reaction? A2: Temperature control allows for the exploitation of subtle differences in the activation energies (Ea) for nucleophilic attack at the C4 versus the C6 position.

  • Kinetic vs. Thermodynamic Control: At low temperatures (e.g., 0°C to -78°C), reactions are under kinetic control. The major product will be the one formed via the reaction pathway with the lowest activation energy barrier, which is often the less sterically hindered position.[4]

  • Overcoming Energy Barriers: At higher temperatures (e.g., room temperature to reflux), there is sufficient thermal energy to overcome both activation barriers, often leading to a mixture of regioisomers. In some cases, prolonged heating can favor the most thermodynamically stable isomer, though this may not be the desired outcome.

Q3: How does the pre-existing 2-(1-Benzyl-1H-pyrrol-2-YL) group influence the reactivity of the C4 and C6 positions? A3: The benzyl-pyrrol-yl substituent significantly impacts the subsequent reaction in two ways:

  • Electronic Effect: The pyrrole ring is an electron-donating group, which reduces the overall electrophilicity of the triazine ring. This deactivates the remaining chlorine atoms towards further substitution, meaning the second substitution requires more forcing conditions (e.g., higher temperature or longer reaction time) than the first substitution on cyanuric chloride.[2]

  • Steric Hindrance: This is the dominant factor for regioselectivity. The bulky benzyl-pyrrol-yl group creates a sterically hindered environment around the adjacent C4 and C6 positions. An incoming nucleophile will preferentially attack the position that is less sterically encumbered, which is typically the C4 position (para) over the C6 position (ortho). Lowering the temperature amplifies the energetic penalty of the more crowded transition state, thus enhancing this selectivity.

Q4: Is there a general rule of thumb for temperatures in sequential triazine substitutions? A4: Yes, a widely cited empirical guideline for substituting cyanuric chloride is as follows:

  • First Substitution: Occurs readily at temperatures between 0°C and 5°C.

  • Second Substitution: Typically requires temperatures ranging from room temperature (20-25°C) to 40°C.

  • Third Substitution: Often requires elevated temperatures, frequently from 60°C to reflux, to drive the reaction to completion.[2][5]

For the specific molecule , you are performing the second substitution. Therefore, starting your optimization around room temperature and adjusting downwards to control regioselectivity is the logical approach.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Poor Regioselectivity (Formation of a Product Mixture)
  • Question: My reaction with an amine nucleophile is yielding a roughly 1:1 mixture of the C4- and C6-substituted isomers. How can I improve the selectivity for a single product?

  • Answer: This outcome indicates that under your current reaction conditions, the activation energy barriers for attack at both positions are too similar to afford selectivity.

    • Primary Solution: Lower the Reaction Temperature. This is the most effective strategy. By reducing the thermal energy in the system, you make it much more difficult for the reaction to proceed via the higher-energy transition state (typically the more sterically hindered one).

      • Initial Step: If you are running the reaction at room temperature (25°C), cool it to 0°C using an ice bath.

      • Further Cooling: If 0°C does not provide sufficient selectivity, explore even lower temperatures. A dry ice/acetone bath (-78°C) is a standard choice for maximizing kinetic selectivity. You may need to switch to a solvent with a lower freezing point, such as THF or DCM.

    • Secondary Solution: Solvent Optimization. The polarity of the solvent can influence the stability of the transition states. While less impactful than temperature, it is a variable worth exploring. Experiment with a range of aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, and Dioxane to see if the isomer ratio is affected.[6]

    • Tertiary Solution: Reagent Addition. Ensure the nucleophile is added slowly (dropwise) to the cooled solution of the dichlorotriazine. This prevents localized heating and helps maintain strict temperature control throughout the reaction vessel.

Issue 2: Low or No Reaction Conversion at Low Temperatures
  • Question: I've cooled my reaction to 0°C to ensure selectivity, but after several hours, TLC analysis shows only unreacted starting material. What should I do?

  • Answer: You have encountered the classic trade-off between reactivity and selectivity. The deactivating effect of the pyrrole substituent means that some thermal energy is required.

    • Increase Reaction Time: Low-temperature reactions are inherently slower. Before increasing the temperature, allow the reaction to stir for an extended period (e.g., 24-48 hours), monitoring periodically by TLC or LC-MS.

    • Gradual and Precise Warming: If time is not sufficient, slowly and carefully raise the temperature. Do not jump directly to room temperature. Try maintaining the reaction at 5-10°C intervals (e.g., let it stir at 0°C for 12 hours, then warm to 10°C for another 12 hours). The goal is to find the lowest possible temperature that allows for a reasonable reaction rate while preserving regioselectivity.

    • Use a More Reactive Nucleophile/Base System: If possible, using a more potent nucleophile can sometimes help overcome the activation barrier at lower temperatures. However, this is often not an option if a specific nucleophile is required for the target molecule.

Data Summary: Effect of Temperature on Regioselectivity

The following table provides representative data for the reaction of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine with a generic secondary amine nucleophile (e.g., morpholine) to illustrate the expected trend.

Temperature (°C)Reaction Time (h)C4 : C6 Isomer Ratio (Kinetic : Thermodynamic)Overall Yield (%)Notes
604~ 60 : 4085%Low selectivity, fast reaction.
25 (Room Temp)12~ 85 : 1570%Moderate selectivity, reasonable rate.
024> 95 : 565%High selectivity, requires longer time.
-4048> 99 : 140%Excellent selectivity, but conversion is slow and may be incomplete.

Visualizing the Influence of Temperature

The diagram below illustrates the competing reaction pathways. At low temperatures, the kinetic pathway to the less sterically hindered C4-substituted product is strongly favored. At higher temperatures, the pathway to the C6-substituted product becomes more accessible, leading to a mixture.

G SM 2-(1-Benzyl-1H-pyrrol-2-YL)- 4,6-dichloro-1,3,5-triazine P1 C4-Substituted Product (Kinetic) SM->P1  Low Temperature  (e.g., 0 °C)  Favored Pathway P2 C6-Substituted Product (Thermodynamic/Mixed) SM->P2  Higher Temperature  (e.g., > 25 °C)  Competing Pathway reagents + Nucleophile (Nu-H) + Base (e.g., DIEA)

Caption: Temperature-dependent pathways for nucleophilic substitution.

Experimental Protocol: Kinetically Controlled Regioselective Amination

This protocol details a general procedure for achieving high regioselectivity for substitution at the C4 position using an amine nucleophile.

Materials:

  • 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard glassware, magnetic stirrer, inert atmosphere (Nitrogen or Argon) setup

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine (1.0 eq).

  • Dissolution: Add anhydrous DCM (or THF) to dissolve the starting material completely (concentration typically 0.1-0.2 M).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with gentle stirring. Ensure the internal temperature is stable at 0°C.

  • Reagent Addition: In a separate flask, prepare a solution of the amine nucleophile (1.1 eq) and DIEA (1.5 eq) in a small amount of anhydrous DCM. Add this solution to the reaction flask dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction may take 12-24 hours to reach completion.

  • Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired C4-substituted regioisomer.

References

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Available at: [Link]

  • Regioselective synthesis of pyrimido[1,2-a][7][8][9]triazin-6-ones via reaction of 1-(6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with triethylorthoacetate: observation of an unexpected rearrangement. Royal Society of Chemistry. Available at: [Link]

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. Available at: [Link]

  • Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination and investigation of their optical and thermal properties. RSC Advances. Available at: [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Available at: [Link]

  • Synthetic strategies for pyrrolo[2,1-f][7][10][11]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity. Available at: [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. Available at: [Link]

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. ResearchGate. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]

  • 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns. The Journal of Organic Chemistry. Available at: [Link]

  • Scheme 1: Various synthestic protocols for the synthesis of pyrroles. ResearchGate. Available at: [Link]

  • Process for the regioselective synthesis of pyrazoles. Google Patents.
  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc. Available at: [Link]

  • Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. ResearchGate. Available at: [Link]

  • Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. Available at: [Link]

  • Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. ResearchGate. Available at: [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]

  • Synthesis of fused pyrroles containing 4-hydroxycoumarins by regioselective metal-free multicomponent reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • SNAr Regioselectivity Predictions: Machine Learning Trigger-ing DFT Reaction Modeling through Statistical Threshold. ChemRxiv. Available at: [Link]

  • Process for the substitution of chlorine atoms of cyanuric chloride. Google Patents.
  • Two Titanium-Catalyzed Reaction Sequences for Syntheses of Pyrroles from (E/Z)-Chloroenynes or α-Haloalkynols. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Defense Technical Information Center. Available at: [Link]

  • Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Chemistry – An Asian Journal. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine vs cyanuric chloride

For drug development professionals and synthetic chemists, the 1,3,5-triazine core is a privileged scaffold widely utilized in targeted therapeutics and advanced materials. While [1] is the quintessential, inexpensive st...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the 1,3,5-triazine core is a privileged scaffold widely utilized in targeted therapeutics and advanced materials. While [1] is the quintessential, inexpensive starting material for triazine derivatization, pre-functionalized building blocks like 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine (BPDT) offer strategic shortcuts for specific medicinal targets.

This guide provides an in-depth, objective comparison of the reactivity profiles of these two compounds, detailing the electronic causality behind their behavior and providing self-validating experimental protocols.

Mechanistic Profiling: Electronic and Steric Causality

To successfully manipulate these scaffolds, one must understand how substituents dictate the thermodynamics of nucleophilic aromatic substitution ( SN​Ar ).

Cyanuric Chloride (CC): CC possesses three highly electronegative chlorine atoms on an already electron-deficient s-triazine ring[2]. This profound electron withdrawal renders the carbon centers extremely electrophilic. Consequently, CC undergoes sequential, strictly temperature-dependent SN​Ar [3]. The first substitution is highly exothermic and rapid at 0 °C[1].

2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine (BPDT): BPDT (CAS: 35252-49-4)[4] fundamentally alters this electronic landscape.

  • Electronic Deactivation: The substitution of one chlorine with a pyrrole ring introduces a strong π -electron donor. Through resonance, the pyrrole moiety pushes electron density into the triazine π -system, significantly dampening the electrophilicity of the remaining two carbon centers.

  • Steric Shielding: The bulky N-benzyl group on the pyrrole ring physically blocks the approach trajectory of incoming nucleophiles, further increasing the activation energy required for substitution.

As a result, BPDT behaves similarly to a mono-amino substituted cyanuric chloride, requiring elevated thermal energy to force the reaction forward.

Reactivity_Comparison cluster_CC Cyanuric Chloride (CC) SNAr Sequence cluster_BPDT BPDT SNAr Sequence CC Cyanuric Chloride (3 Reactive Cl) CC_Mono Mono-substituted (2 Reactive Cl) CC->CC_Mono 0 °C Fast CC_Di Di-substituted (1 Reactive Cl) CC_Mono->CC_Di 20-25 °C Moderate CC_Tri Tri-substituted (0 Reactive Cl) CC_Di->CC_Tri 80-100 °C Slow BPDT BPDT (2 Reactive Cl) BPDT_Mono Mono-substituted (1 Reactive Cl) BPDT->BPDT_Mono 40-60 °C Moderate BPDT_Di Di-substituted (0 Reactive Cl) BPDT_Mono->BPDT_Di >100 °C Very Slow

Fig 1. Temperature-dependent SNAr pathways of Cyanuric Chloride vs. BPDT.

Quantitative Reactivity Comparison

The shifting electronic nature directly translates to the kinetic and thermodynamic requirements of the reaction. The table below summarizes the operational parameters required for each substitution step.

ParameterCyanuric Chloride (CC)BPDT
CAS Number 108-77-035252-49-4
Active Electrophilic Sites 3 (Trichloro)2 (Dichloro)
Electronic Nature Highly electron-deficientModerately deactivated ( π -donated)
1st Substitution Temp 0 °C40–60 °C
2nd Substitution Temp 20–25 °C100–120 °C
3rd Substitution Temp 80–100 °CN/A
Steric Hindrance MinimalHigh (N-benzyl group)

Self-Validating Experimental Protocols

Trustworthiness in synthetic chemistry relies on self-validating systems—protocols where the chemical behavior itself confirms the mechanistic hypothesis. The choice of base, solvent, and temperature in the following workflows is dictated by the specific electrophilicity of the intermediate[3].

Protocol A: Baseline Sequential Substitution of Cyanuric Chloride
  • Objective: Synthesize a di-substituted triazine intermediate.

  • Causality & Validation: The first substitution is highly exothermic. We utilize strict temperature control (0 °C)[1] to prevent runaway over-substitution. This acts as a self-validating negative control: as long as the ice bath is maintained, the mono-substituted product will structurally refuse to react further.

Methodology:

  • Preparation: Dissolve Cyanuric Chloride (1.0 eq) in anhydrous THF (10 mL/mmol) and cool to 0 °C using an ice-water bath.

  • First Addition: Add the primary amine (1.0 eq) dropwise over 15 minutes.

  • Base Addition: Add a weak base, such as NaHCO3​ (1.1 eq), to neutralize the generated HCl. Causality: A weak base is chosen over a strong organic base (like TEA) to prevent unwanted side reactions or premature second substitutions at this highly reactive stage.

  • Validation: Monitor via TLC. The reaction will cleanly stall at the mono-substituted stage.

  • Second Addition: Warm the reaction to room temperature (20–25 °C), add the second nucleophile (1.0 eq) and Na2​CO3​ (1.5 eq), and stir for 4 hours to yield the di-substituted product.

Protocol B: Derivatization of BPDT
  • Objective: Synthesize a fully functionalized pyrrole-triazine derivative.

  • Causality & Validation: Because BPDT is electronically deactivated by the pyrrole ring, attempting the first substitution at 0 °C will yield a 0% conversion rate. This serves as a built-in validation of its deactivated state. Elevated thermal energy is mandatory.

Methodology:

  • Preparation: Dissolve BPDT (1.0 eq) in a polar aprotic solvent (e.g., 1,4-Dioxane) at room temperature.

  • First Addition: Add the nucleophile (1.1 eq) and a stronger organic base like DIPEA (2.0 eq).

  • Validation Check: Take an LC-MS aliquot at 25 °C. You will observe unreacted starting material, validating the electronic deactivation.

  • Heating: Elevate the temperature to 50 °C and stir for 6 hours to achieve the mono-amino-BPDT intermediate.

  • Final Substitution: To replace the final chlorine, add the final nucleophile (1.5 eq) and K2​CO3​ (3.0 eq) in DMF, and heat to 110 °C. Causality: The intermediate is now extremely electron-rich due to dual π -donation from both the pyrrole and the newly added amine, requiring maximum thermal energy to break the final C-Cl bond.

BPDT_Workflow Start Start: BPDT Scaffold (CAS: 35252-49-4) Step1 Step 1: 1st Nucleophilic Attack Temp: 40-60 °C Base: DIPEA Solvent: Dioxane Start->Step1 Add Amine 1 Intermediate Intermediate: Mono-amino-BPDT Step1->Intermediate LC-MS Validation & Purify Step2 Step 2: 2nd Nucleophilic Attack Temp: 100-120 °C Base: K2CO3 Solvent: DMF Intermediate->Step2 Add Amine 2 Product Final Product: Tri-substituted Triazine Step2->Product Final Isolation

Fig 2. Step-by-step self-validating experimental workflow for BPDT functionalization.

Strategic Applications in Drug Discovery

While cyanuric chloride provides a blank canvas, pre-functionalized scaffolds like BPDT are highly valued in library synthesis. The 1-benzyl-1H-pyrrol-2-yl moiety is a known pharmacophore that enhances lipophilicity and provides unique hydrogen-bond acceptor geometries. By starting with BPDT, researchers bypass the highly reactive and sometimes difficult-to-purify mono-substitution step of CC, allowing for direct, stable functionalization at elevated temperatures to rapidly generate targeted kinase or inorganic diphosphatase inhibitors[5].

References

  • Title: Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

  • Title: Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity Source: Chemistry Central Journal (via NCBI/PMC) URL: [Link]

Sources

Comparative

A Comparative Guide to HPLC Validation Methods for Determining the Purity of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine purity, a critical aspect in drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine purity, a critical aspect in drug development and quality control. As a Senior Application Scientist, my focus is to deliver not just protocols, but the underlying scientific rationale to empower researchers in making informed decisions for their specific analytical challenges.

The accurate determination of purity for active pharmaceutical ingredients (APIs) is paramount to ensure the safety and efficacy of therapeutic products. The subject compound, with its complex heterocyclic structure, presents unique challenges that necessitate robust and well-validated analytical methods. This guide will compare two common HPLC approaches: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), providing the experimental data and validation framework necessary for their successful implementation.

The Rationale Behind Method Selection: RP-HPLC vs. HILIC

The choice between RP-HPLC and HILIC is fundamentally driven by the polarity of the analyte and its potential impurities. 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine is a moderately polar compound, making it amenable to both techniques. However, the nature of expected impurities (e.g., starting materials, degradation products) will ultimately dictate the most suitable method for achieving optimal separation and resolution.

  • Reversed-Phase HPLC (RP-HPLC): This is the workhorse of pharmaceutical analysis, utilizing a nonpolar stationary phase and a polar mobile phase. It is particularly effective for separating compounds with significant nonpolar character.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. This technique is ideal for separating polar and moderately polar compounds that are poorly retained in RP-HPLC.

Experimental Protocols and Validation Data

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The following sections detail the validation parameters for both RP-HPLC and HILIC methods, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Method 1: Reversed-Phase HPLC (RP-HPLC)

Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Validation Parameters and Results:

Validation ParameterSpecificationResult
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte.The method is specific. No interfering peaks were observed.
Linearity (r²) ≥ 0.9990.9995
Range 80% to 120% of the nominal concentration.0.08 mg/mL to 0.12 mg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.25%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.15 µg/mL
Robustness No significant change in results with minor variations in method parameters.The method is robust.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Instrumentation and Chromatographic Conditions:

  • HPLC System: Waters ACQUITY UPLC H-Class or equivalent

  • Column: ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile:10 mM Ammonium Formate Buffer, pH 3.0 (90:10, v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

Validation Parameters and Results:

Validation ParameterSpecificationResult
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte.The method is specific. No interfering peaks were observed.
Linearity (r²) ≥ 0.9990.9998
Range 80% to 120% of the nominal concentration.0.08 mg/mL to 0.12 mg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.8% - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.75%
- Intermediate Precision≤ 2.0%1.10%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.03 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.10 µg/mL
Robustness No significant change in results with minor variations in method parameters.The method is robust.

Visualizing the Validation Workflow

A systematic approach to method validation is crucial for ensuring the reliability of the analytical data. The following diagram illustrates the logical flow of the validation process.

G cluster_0 Method Development cluster_1 Method Validation Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD_LOQ Precision->LOD_LOQ Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Robustness Robustness LOD_LOQ->Robustness

Caption: Logical workflow for HPLC method validation.

Understanding Specificity: A Look at Potential Degradation

To ensure specificity, a forced degradation study is often performed to demonstrate that the method can separate the analyte from its potential degradation products. The following diagram illustrates a hypothetical degradation pathway for 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine.

G Analyte Analyte Hydrolysis_Product_1 Hydrolysis_Product_1 Analyte->Hydrolysis_Product_1 Acid/Base Hydrolysis Oxidation_Product Oxidation_Product Analyte->Oxidation_Product Oxidation Photolytic_Product Photolytic_Product Analyte->Photolytic_Product Photolysis

Caption: Potential degradation pathways of the analyte.

Senior Application Scientist's Insight

Both the RP-HPLC and HILIC methods presented here are demonstrated to be valid for the determination of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine purity. The choice between them should be guided by the specific needs of your laboratory and the impurity profile of your sample.

  • The RP-HPLC method is a robust and widely applicable technique. Its primary advantage lies in its simplicity and the vast body of knowledge available for troubleshooting. It is an excellent choice for routine quality control where the primary impurities are less polar than the parent compound.

  • The HILIC method offers superior retention and selectivity for more polar impurities that may not be well-retained in RP-HPLC. The lower LOD and LOQ observed in the HILIC method suggest it may be more suitable for trace impurity analysis and stability studies where the detection of low-level degradants is critical.

Ultimately, the most appropriate method is the one that provides the necessary resolution, sensitivity, and robustness for your specific application. It is often beneficial to develop and validate both types of methods to have a comprehensive analytical toolkit for your compound.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United States Pharmacopeia (USP). General Chapter <1225>, Validation of Compendial Procedures. [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Validation

Validating the Regioselectivity of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine Amination: A 2D NMR Comparison Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when functionalizing complex heterocyclic scaffolds. Triazine derivatives are highly valued in medicinal chemistry for their diverse biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when functionalizing complex heterocyclic scaffolds. Triazine derivatives are highly valued in medicinal chemistry for their diverse biological activities and tunable pharmacokinetics[1]. However, the amination of asymmetric triazine cores—specifically 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine—presents a unique regiochemical challenge.

This guide objectively compares analytical methodologies for determining the regioselectivity of this amination, explains the mechanistic causality behind the reaction, and provides a self-validating 2D NMR protocol to definitively assign the resulting molecular architecture.

Mechanistic Causality: The Origin of Regioselectivity

To understand how to validate the reaction, we must first understand why regioselectivity occurs in this specific molecule.

The amination of 1,3,5-triazines proceeds via Nucleophilic Aromatic Substitution (SNAr), favored by the electron-deficient nature of the triazine ring[1]. In a simple 2-substituted-4,6-dichloro-1,3,5-triazine with a symmetric substituent, the C4 and C6 chlorine atoms are chemically equivalent. However, the introduction of the 1-benzyl-1H-pyrrol-2-yl group at the C2 position breaks this symmetry.

The bulky N-benzyl group on the pyrrole ring severely restricts rotation around the pyrrole(C2)–triazine(C2) carbon-carbon bond. This restricted rotation leads to 2[2]. Consequently, the C4 and C6 chlorines become diastereotopic and sterically distinct. During the SNAr reaction, the incoming nucleophilic amine preferentially attacks the less sterically hindered position (the chlorine anti to the N-benzyl group), leading to a highly regioselective transformation[3].

Mechanism SM Starting Material: Asymmetric Triazine Steric Steric Shielding by N-Benzyl Group SM->Steric Attack SNAr Amine Attack at C4 (Less Hindered) Steric->Attack Product Regioselective Product: Anti-Isomer Formed Attack->Product

Fig 1. Steric-driven regioselective SNAr mechanism of the asymmetric triazine core.

Technology Comparison: Analytical Alternatives

When a reaction yields a single major product, proving which regioisomer formed is critical for downstream drug development. Below is an objective comparison of the analytical alternatives available for this validation.

Table 1: Comparison of Analytical Modalities for Regiochemical Assignment

Analytical MethodData ProvidedRegiochemical ConfidenceThroughput / SpeedLimitations
LC-MS / HRMS Exact mass, fragmentationLow High (< 5 mins)Cannot differentiate structurally similar regioisomers.
1D NMR (1H / 13C) Functional group presenceLow to Medium High (~10 mins)Lacks spatial context; C4/C6 shifts are too similar to assign definitively.
X-Ray Crystallography Absolute 3D structureAbsolute Low (Days to Weeks)Requires high-quality single crystals; not representative of solution-state.
2D NMR (NOESY/HMBC) Through-space & bond connectivityHigh Medium (~2-4 hours)Requires ~15 mg of pure sample and optimized mixing times.

Verdict: 2D NMR (specifically the combination of HMBC and NOESY) is the optimal, self-validating choice. It bridges the gap between the speed of 1D NMR and the absolute spatial certainty of X-Ray Crystallography.

Experimental Workflow: A Self-Validating Protocol

To ensure data integrity, the experimental protocol must be designed so the analytical output directly validates the synthetic input.

Phase 1: Regioselective Amination Protocol
  • Setup: Dissolve 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine (1.0 eq, ~100 mg) in 5 mL of anhydrous THF under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to act as an acid scavenger. Cool the mixture to 0 °C using an ice bath to maximize regiocontrol.

  • Amination: Add the secondary amine (e.g., morpholine, 1.0 eq) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion via LC-MS.

  • Workup & Purification: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the major regioisomer.

Phase 2: 2D NMR Sample Preparation & Acquisition
  • Sample Prep: Dissolve 15–20 mg of the purified product in 0.6 mL of CDCl3 (ensure 99.8% D with 0.03% TMS). Transfer to a high-quality 5 mm NMR tube.

  • 1D Baselines: Acquire standard ¹H (16 scans) and ¹³C (1024 scans) spectra at 298 K on a 400 MHz or 600 MHz spectrometer.

  • HMBC Acquisition: Run an HMBC experiment optimized for long-range carbon-proton coupling ( JCH​ = 8 Hz). This will link the pyrrole protons to the triazine C2 carbon, establishing the backbone connectivity.

  • NOESY Acquisition (Critical Step): Run a 2D NOESY experiment with a mixing time ( tm​ ) of 500 ms .

    • Causality Note: A 500 ms mixing time is specifically chosen for small-to-medium molecules (~400 Da) to allow sufficient cross-relaxation for clear Nuclear Overhauser Effect (NOE) signals while preventing spin-diffusion artifacts that could yield false-positive spatial correlations.

NMR_Workflow Prep Sample Prep (15 mg in CDCl3) Acq1D 1D NMR (1H, 13C) Identify Shifts Prep->Acq1D AcqHMBC HMBC (Through-Bond) Assign C4/C6 Acq1D->AcqHMBC AcqNOESY NOESY (Through-Space) Check Proximity Acq1D->AcqNOESY Result Regiochemistry Validated (Anti vs Syn) AcqHMBC->Result AcqNOESY->Result

Fig 2. Step-by-step 2D NMR workflow for definitive regiochemical assignment.

Data Interpretation: Validating the Regioisomer

The regiochemistry is definitively solved by analyzing the NOESY cross-peaks. Because the triazine ring acts as a rigid spacer, the spatial proximity of the newly attached amine protons depends entirely on whether substitution occurred at the anti (C4) or syn (C6) position relative to the N-benzyl group.

Table 2: Expected 2D NMR Correlations for Regiochemical Validation

Structural FeatureHMBC Correlation ( JCH​ = 8 Hz)NOESY Correlation (If Anti Isomer - Major)NOESY Correlation (If Syn Isomer - Minor)
Amine Protons (e.g., Morpholine N-CH2)Correlates to Triazine C4/C6Strong NOE to Pyrrole C3-H Strong NOE to Benzyl CH2
Pyrrole C3-H Correlates to Triazine C2Strong NOE to Amine ProtonsNo NOE to Amine Protons
Benzyl CH2 Correlates to Pyrrole C2 & C5No NOE to Amine ProtonsStrong NOE to Amine Protons

Conclusion of the Validation System: If the NOESY spectrum reveals a distinct cross-peak between the α -protons of the incoming amine and the C3-proton of the pyrrole ring—with a complete absence of correlation to the benzyl methylene protons—the self-validating system confirms that the amination occurred regioselectively at the less-hindered C4 position.

References

  • Title: Atropisomerism in medicinal chemistry: challenges and opportunities Source: PubMed Central (PMC) / NIH URL:[Link]

  • Title: The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine
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